molecular formula C27H34N2O6 B2920854 Fmoc-D-Lys(Me,Boc)-OH CAS No. 2044709-77-3

Fmoc-D-Lys(Me,Boc)-OH

Cat. No.: B2920854
CAS No.: 2044709-77-3
M. Wt: 482.577
InChI Key: JHMSFOFHTAYQLS-HSZRJFAPSA-N
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Description

Fmoc-D-Lys(Me,Boc)-OH is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482.577. The purity is usually 95%.
BenchChem offers high-quality Fmoc-D-Lys(Me,Boc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Lys(Me,Boc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)16-10-9-15-23(24(30)31)28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMSFOFHTAYQLS-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties and SPPS Utility of Fmoc-D-Lys(Me,Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical properties of Fmoc-D-Lys(Me,Boc)-OH for peptide synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fmoc-D-Lys(Me,Boc)-OH (CAS: 2044709-77-3) is a specialized amino acid building block used in Solid Phase Peptide Synthesis (SPPS) for the site-specific introduction of


-monomethyl-D-lysine  residues. Unlike standard lysine derivatives, this molecule carries a methyl group on the 

-amine, protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3]

This derivative is critical in two high-value research areas:

  • Epigenetics: Synthesizing histone tail analogs to study methylation-dependent gene regulation.

  • Peptidomimetics: Developing proteolytically stable therapeutic peptides where the D-configuration confers resistance to enzymatic degradation, and the methyl group modulates solubility and receptor affinity.

Chemical Profile & Specifications

The distinction between the L-isomer (common) and D-isomer (specialized) is vital for stereochemical control in drug design.

PropertySpecification
Chemical Name

-Fmoc-

-methyl-

-tert-butoxycarbonyl-D-lysine
CAS Number 2044709-77-3 (D-isomer) / 951695-85-5 (L-isomer)
Molecular Formula

Molecular Weight 482.57 g/mol
Chirality D-Enantiomer (R-configuration at

-carbon)
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, DCM; Insoluble in water
Purity Standard

98% (HPLC),

99% ee (Chiral purity)
Structural Logic
  • Fmoc (

    
    ):  Labile to base (20% Piperidine). Allows chain elongation.
    
  • Boc (

    
    ):  Labile to acid (95% TFA). Protects the secondary amine during coupling.
    
  • Methyl (

    
    ): Permanent modification.  Remains attached after global deprotection.
    

Mechanistic Insight: The Orthogonal Strategy

The primary challenge in synthesizing methylated peptides is preventing over-methylation or side-chain acylation. Fmoc-D-Lys(Me,Boc)-OH solves this by "capping" the monomethylated amine with a Boc group.

The Deprotection Pathway

The following diagram illustrates the fate of the protecting groups during a standard SPPS cycle.

DeprotectionPathway Start Fmoc-D-Lys(Me,Boc)-OH (Intact Building Block) Coupling Peptide Bond Formation (Resin-Bound) Start->Coupling DIC/Oxyma FmocDep Fmoc Removal (20% Piperidine) Coupling->FmocDep Elongation Chain Elongation (Next AA Coupling) FmocDep->Elongation Free N-alpha Cleavage Global Cleavage (95% TFA) Elongation->Cleavage Final H-D-Lys(Me)-OH Residue (Monomethylated Product) Cleavage->Final Boc Removed, Methyl Retained

Figure 1: Orthogonal deprotection scheme ensuring retention of the epsilon-methyl group.

Experimental Protocols for SPPS

A. Solubility & Handling

Due to the hydrophobic Boc and Methyl groups, this amino acid is more hydrophobic than standard Lysine.

  • Solvent: Dissolve in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Concentration: 0.2 M to 0.5 M solutions are standard.

  • Tip: If cloudiness persists, add small amounts of DCM (Dichloromethane), but avoid DCM if using microwave heating.

B. Coupling Protocol (Standard)

The secondary amine protection (Me, Boc) creates steric bulk, but standard coupling reagents are generally effective.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.

  • Stoichiometry: 3-4 equivalents relative to resin loading.

Step-by-Step:

  • Dissolve 4 eq. Fmoc-D-Lys(Me,Boc)-OH in DMF.

  • Add 4 eq. Oxyma Pure.

  • Add 4 eq. DIC.

  • Pre-activate for 2-3 minutes (crucial to minimize racemization, though D-isomer racemization converts to L, which is less likely than L to D in terms of detection difficulty, it is still critical).

  • Add to resin-bound peptide.

  • React for 45–60 minutes at Room Temperature.

    • Note: For difficult sequences, double coupling (2 x 45 min) is recommended.

C. Global Cleavage (Releasing the Methyl Group)

The Boc group on the


-nitrogen is acid-labile. It is removed simultaneously with the resin cleavage.[4]

Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%


.
Time:  2 to 3 hours.
Mechanism:  The tert-butyl cation is scavenged by TIS. The methyl group is covalently bonded to the nitrogen and is stable  to TFA.
Result:  The peptide now contains a free 

-methyl amine (

).

Critical Considerations & Troubleshooting

Racemization Risks

While Fmoc-amino acids are generally resistant to racemization, the activation of bulky amino acids can be slower, increasing the risk.

  • Mitigation: Use Oxyma/DIC instead of HOBt/DIC. Oxyma is superior in suppressing racemization [1].

  • Base Usage: Avoid high concentrations of DIPEA if using phosphonium/uronium salts (HATU/HBTU), as excess base promotes racemization. Collidine is a safer base alternative.

"Difficult Sequence" Aggregation

Interestingly, the presence of the Methyl group on the side chain can actually reduce aggregation.

  • Reason: The methyl group removes a hydrogen bond donor from the side chain, disrupting the formation of intermolecular H-bond networks (beta-sheets) that cause aggregation during synthesis [2].

Identity Verification

Post-cleavage, the mass shift is distinct.

  • Lysine (Standard): Residue MW = 128.17 Da.

  • Lysine (Methyl): Residue MW = 142.20 Da.

  • Delta: +14.03 Da.

  • QC: Always verify the +14 Da shift via ESI-MS to confirm the methyl group was not lost (impossible chemically under these conditions) and that the Boc group was fully removed.

Applications in Drug Development[3]

Peptidomimetics & Stability

D-amino acids are "invisible" to most endogenous proteases (e.g., trypsin, chymotrypsin). Incorporating Fmoc-D-Lys(Me,Boc)-OH creates a residue that is:

  • Protease Resistant: Due to D-configuration.

  • Metabolically Stable: Methylation hinders enzymatic demethylases.

  • Membrane Permeable: Increased lipophilicity from the methyl group can improve blood-brain barrier crossing.

Histone Code Research

Methylation of Lysine residues (K) in histone tails (e.g., H3K4, H3K9) is a primary epigenetic marker.

  • Synthetic peptides containing D-Lys(Me) are used as stable competitive inhibitors for methyltransferase or demethylase enzymes, allowing researchers to probe these pathways without the probe being degraded.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt". Chemistry – A European Journal. Link

  • Henchey, L. K., et al. (2008). "Contemporary strategies for the stabilization of peptides in the α-helical conformation". Current Opinion in Chemical Biology. Link

  • Huang, Z. P., et al. (2007).[4] "Concise preparation of Nalpha-Fmoc-Nepsilon-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide". Amino Acids.[1][2][3][4][5][6] Link

  • BOC Sciences. "Fmoc-D-Lys(Me,Boc)-OH Product Page".[]

Sources

Benefits of using D-isomer methylated lysine in peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Epigenetic Readers with Enhanced Stability and Precision

Executive Summary

The therapeutic targeting of epigenetic "reader" domains—specifically those recognizing methylated lysine residues (e.g., Chromodomains, PHD fingers, Tudor domains)—is a frontier in drug development for oncology and genetic disorders. However, native L-peptide inhibitors suffer from rapid proteolytic degradation and poor bioavailability.[1][2] This guide details the strategic implementation of D-isomer methylated lysine (D-Lys(Me)


)  within peptidomimetic frameworks. By leveraging retro-inverso strategies and stereochemical stabilization, researchers can develop inhibitors that retain the high-affinity cation-

interactions necessary for reader binding while achieving superior serum half-life and reduced immunogenicity.
Scientific Foundation: The Stereochemical & Epigenetic Nexus
1.1 The Challenge: The L-Peptide Liability

Native histone tails (e.g., H3K9me3, H3K4me3) are the natural ligands for epigenetic readers. While synthetic L-peptides can inhibit these interactions in vitro, they fail in vivo due to:

  • Proteolytic Susceptibility: Endogenous proteases (trypsin, chymotrypsin) rapidly cleave L-peptide backbones.

  • Transient Occupancy: Rapid clearance prevents sustained inhibition of the reader domain.

1.2 The Solution: D-Isomer Methylated Lysine

Incorporating D-Lys(Me)


 offers a dual advantage:
  • Protease Resistance: Protease active sites are stereoselective for L-amino acids. D-isomers sterically clash with the catalytic triad, rendering the peptide backbone inert to hydrolysis.

  • Preserved Binding (Via Retro-Inverso Design): In a "retro-inverso" (RI) peptidomimetic, the sequence is reversed, and L-amino acids are replaced with D-amino acids. This topology orients the side chains—including the critical methylated ammonium group—in the exact spatial coordinates as the parent L-peptide, allowing it to engage the reader's aromatic cage.

1.3 Mechanism of Action: Cation-

Recognition

The core binding mechanism involves the methylated epsilon-amino group of lysine inserting into an "aromatic cage" (typically Tyr, Trp, Phe residues) within the reader protein.

  • Interaction Type: Cation-

    
     interaction.
    
  • Energetics: The interaction is primarily electrostatic and hydrophobic. The D-isomer configuration of the backbone does not interfere with the side-chain insertion provided the side-chain topology is preserved.

Visualization: Mechanism of Action[3]

The following diagram illustrates the structural logic of Retro-Inverso binding compared to Native binding.

ReaderBindingMechanism cluster_Native Native Interaction (Unstable) cluster_Mimetic Retro-Inverso Mimetic (Stable) Reader Epigenetic Reader Domain (Aromatic Cage) L_Peptide L-Peptide Ligand (H3K9me3) L_Peptide->Reader Side Chain Insertion (High Affinity) RI_Peptide RI-Peptide Inhibitor (D-Lys(Me)3) L_Peptide->RI_Peptide Sequence Reversed Chirality Inverted Protease Endogenous Protease Protease->L_Peptide Rapid Degradation Protease->RI_Peptide No Recognition (Steric Clash) RI_Peptide->Reader Topologically Equivalent Insertion

Figure 1: Comparative mechanism of Native L-Peptide vs. Retro-Inverso D-Peptide binding to an epigenetic reader domain.

Synthesis Protocol: Fmoc-D-Lys(Me) -OH

To create these peptidomimetics, one must often synthesize the building block Fmoc-D-Lys(Me)


-OH  (chloride salt), as it is less commercially available than its L-counterpart. The following protocol is adapted for high-purity synthesis.

Reagents:

  • H-D-Lys(Boc)-OH

  • Formaldehyde (HCHO), 37% aq.

  • Sodium Cyanoborohydride (NaBH

    
    CN)
    
  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide)

Step-by-Step Methodology:

  • Reductive Alkylation (Methylation):

    • Dissolve H-D-Lys(Boc)-OH (10 mmol) in MeOH/H

      
      O (1:1).
      
    • Add Formaldehyde (excess, ~10 eq) and stir for 15 min.

    • Slowly add NaBH

      
      CN (3 eq) at 0°C. Caution: Ventilate well.
      
    • Stir at room temperature for 4 hours.

    • Result: The

      
      -amine is permethylated to a quaternary ammonium. The Boc group on the 
      
      
      
      -amine may be partially unstable or require specific orthogonal protection strategies if not using pre-protected starting material. Alternative: Use H-D-Lys(Z)-OH, methylate, then hydrogenate Z, then Fmoc protect.
    • Preferred Route for Tri-methyl: Start with Fmoc-D-Lys-OH . React with Methyl Iodide (MeI) and KHCO

      
       in MeOH. (Note: This can be difficult to control for mono/di vs tri).
      
    • Standard Reductive Route: H-D-Lys-OH + HCHO/NaBH

      
      CN 
      
      
      
      H-D-Lys(Me)
      
      
      . Quaternization to Me
      
      
      usually requires MeI.
  • Fmoc Protection (if starting from free amino acid):

    • Dissolve the crude methylated D-lysine in 10% Na

      
      CO
      
      
      
      .
    • Add Fmoc-OSu (1.1 eq) dissolved in Dioxane.

    • Stir overnight. Acidify with HCl to precipitate.

  • Purification:

    • Purify via Reverse-Phase HPLC (C18 column).

    • Mobile phase: Water (0.1% TFA) / Acetonitrile.

    • Lyophilize to obtain Fmoc-D-Lys(Me)

      
      -OH .
      

Solid Phase Peptide Synthesis (SPPS) Incorporation:

  • Coupling Reagent: Use HATU/HOAt or DIC/Oxyma . The bulky trimethylammonium group creates steric hindrance.

  • Double Coupling: Mandatory for the D-Lys(Me)

    
     residue and the subsequent amino acid.
    
  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5). The methyl group is stable to TFA.

Experimental Workflow: Validation

This workflow validates the inhibitor's efficacy and stability.

ExperimentalWorkflow cluster_Binding Affinity Validation cluster_Stability Stability Validation Start Synthesized D-Peptidomimetic ITC Isothermal Titration Calorimetry (ITC) Start->ITC Serum Serum Incubation (37°C, 0-24h) Start->Serum FP Fluorescence Polarization ITC->FP Cross-Check Kd Output Lead Candidate FP->Output High Affinity (<1µM) HPLC_MS LC-MS Analysis (% Intact Peptide) Serum->HPLC_MS HPLC_MS->Output High Stability (t1/2 > 12h)

Figure 2: Validation pipeline for D-isomer methylated lysine peptidomimetics.

Comparative Data Analysis

The following table summarizes expected performance metrics when comparing a native L-peptide inhibitor against a Retro-Inverso (RI) D-peptide inhibitor targeting a generic Chromodomain (e.g., CBX7 or HP1).

MetricNative L-Peptide (H3K9me3)RI D-Peptide (D-Lys(Me)

)
Technical Insight
Binding Affinity (

)
~ 2 - 10

M
~ 5 - 20

M
RI peptides mimic side-chain topology but may suffer slight backbone H-bond misalignment.
Serum Half-life (

)
< 30 minutes> 12 - 24 hoursD-amino acids are not recognized by endogenous proteases.
Proteolytic Degradation Rapid (Trypsin/Chymotrypsin)NegligibleSteric clash with protease catalytic sites.
Immunogenicity Moderate to HighLowD-peptides are poor substrates for MHC presentation.
Selectivity High (Sequence dependent)High (Topology dependent)Selectivity is maintained by the specific methylation state (Me1/2/3).

Key Interpretation: While the


 of the RI D-peptide might be slightly lower (higher numerical value) than the native L-peptide due to imperfect backbone alignment, the pharmacological efficacy  is vastly superior due to the exponential increase in half-life.
References
  • Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. Source: MDPI [Link]

  • The functional diversity of protein lysine methylation. Source: PubMed Central (PMC) [Link]

  • Peptide and protein mimetics by retro and retroinverso analogs. Source: PubMed [Link]

  • Recent Applications of Retro-Inverso Peptides. Source: PMC [Link]

  • Chemical tools targeting readers of lysine methylation. Source: PMC [Link]

Sources

Precision Tools for Epigenetic Drug Discovery: The Strategic Utility of Fmoc-D-Lys(Me,Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of epigenetic drug discovery, the stability of peptide-based probes is often the rate-limiting factor. While histone peptidomimetics offer high affinity for "Reader" and "Eraser" domains, their rapid degradation in vivo hampers their utility as therapeutic leads. This technical guide analyzes the critical role of Fmoc-D-Lys(Me,Boc)-OH , a specialized building block that enables the synthesis of proteolytically stable, monomethylated histone analogs. By incorporating this D-isomer, researchers can engineer Retro-Inverso (RI) peptides that mimic the spatial topology of natural histone tails while evading enzymatic cleavage, providing a robust platform for targeting methyl-lysine binding domains (e.g., Chromodomains, MBT, Tudor).

Part 1: The Chemical Architect

Structural Definition & Properties

Fmoc-D-Lys(Me,Boc)-OH is an orthogonally protected amino acid derivative designed for Solid Phase Peptide Synthesis (SPPS).[1]

  • Chirality (D-Isomer): Unlike the canonical L-Lysine, the D-configuration inverts the stereocenter. This is the cornerstone of its utility in designing peptidomimetics that resist proteolysis.

  • Epsilon-Modification (

    
    -Methyl):  The residue carries a single methyl group on the side-chain amine. This mimics the H3K4me1, H3K9me1, or H3K27me1  epigenetic marks.
    
  • Protection Scheme:

    • 
      -Amino:  Fmoc (Base-labile; removed by Piperidine).[2]
      
    • 
      -Amino:  Boc (Acid-labile; removed by TFA).[2]
      
    • Crucial Detail: The Boc group protects the secondary amine formed by the methyl group. Without this protection, the secondary amine could participate in branching or acylation during coupling steps.

The "Retro-Inverso" Strategy

The primary application of this building block is the synthesis of Retro-Inverso (RI) peptides. In an RI peptide, the sequence is reversed (retro) and the chirality of every amino acid is inverted (inverso, L


 D).

Mechanism of Action:

  • Topological Mimicry: The side chains of an RI peptide adopt a spatial orientation nearly identical to the parent L-peptide.

  • Binding Competency: Epigenetic "Reader" proteins (e.g., HP1

    
     Chromodomain) rely heavily on side-chain interactions (methyl-lysine insertion into an aromatic cage). RI peptides maintain these contacts.
    
  • Proteolytic Shield: Endogenous proteases recognize L-peptide backbones. The D-peptide backbone is unrecognizable to these enzymes, extending half-life from minutes to hours or days.

RetroInversoMechanism cluster_synthesis Synthesis Logic L_Peptide Natural Histone Tail (L-Amino Acids) Protease Serum Proteases L_Peptide->Protease Rapid Degradation Reader Epigenetic Reader (e.g., Chromodomain) L_Peptide->Reader High Affinity Binding RI_Peptide Retro-Inverso Mimic (D-Amino Acids) RI_Peptide->Protease Resistant/Invisible RI_Peptide->Reader Retained Affinity (Side Chain Mimicry) Fmoc_Block Fmoc-D-Lys(Me,Boc)-OH Fmoc_Block->RI_Peptide Incorporation

Figure 1: The Retro-Inverso Strategy. D-amino acids (green) mimic the binding properties of natural histones (blue) while evading protease degradation (red).

Part 2: Experimental Protocol (SPPS)

Synthesis Workflow

The introduction of


-methylated amino acids can introduce steric hindrance. The following protocol is optimized for coupling Fmoc-D-Lys(Me,Boc)-OH to maintain high chiral purity and yield.

Reagents Required:

  • Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).

  • Activator: HATU or COMU (preferred over HBTU for sterically demanding couplings).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Protocol:

  • Resin Preparation: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (The Critical Step):

    • Dissolve Fmoc-D-Lys(Me,Boc)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq) immediately prior to addition to the resin.

    • Note: Pre-activation time should not exceed 2 minutes to prevent racemization (though D-isomers are less prone, caution is standard).

  • Coupling:

    • Add activated mixture to the resin.

    • Reaction time: 60–90 minutes (double coupling recommended if the sequence is hydrophobic).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage & Global Deprotection:

    • Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%) .

    • Time: 2–3 hours at room temperature.

    • Chemistry: The TFA removes the Boc group from the

      
      -amine.[2] The methyl group remains attached.
      
    • Result: H-D-Lys(Me)-... Peptide.[2][3][4][5][6][7][8][9][10]

SPPS_Workflow Start Resin-bound Peptide (n-1) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Activate Activation (Fmoc-D-Lys(Me,Boc)-OH + HATU) Deprotect->Activate Free Amine Couple Coupling Reaction (60 min, DMF) Activate->Couple Cleave TFA Cleavage (Removes Boc, Leaves Methyl) Couple->Cleave Final Peptide with Monomethyl-D-Lysine Cleave->Final

Figure 2: SPPS Cycle for incorporating Monomethyl-D-Lysine. Note the TFA step reveals the monomethyl functionality.

Part 3: Validation & Quality Control

Analytical Data Expectations

When analyzing the final peptide via LC-MS, the incorporation of D-Lys(Me) vs. unmodified Lys results in a distinct mass shift.

ComponentMass Modification (Da)Notes
Lysine (K) 0Standard reference.
Lys(Me) +14.02Monomethylation (Target).[1]
Lys(Me)2 +28.05Dimethylation (Impurity if Boc fails).
D-Isomer 0Cannot be distinguished by MS. Requires Chiral HPLC or Marfey's Analysis.
Stability Assay (Self-Validating System)

To confirm the utility of the D-isomer incorporation, a serum stability assay is required.

  • Incubation: Incubate 100 µM of L-peptide (Control) and D-peptide (Test) in 25% Human Serum at 37°C.

  • Sampling: Aliquot at T=0, 1h, 4h, 12h, 24h.

  • Quenching: Precipitate serum proteins with Acetonitrile/1% Formic Acid.

  • Analysis: Quantify remaining intact peptide via HPLC.

  • Success Criteria:

    • L-Peptide: <50% remaining after 4 hours.

    • D-Peptide: >90% remaining after 24 hours.

References

  • ChemicalBook. (2025).[6][11] Fmoc-Lys(Boc)(Me)-OH Chemical Properties and Applications. Retrieved from

  • Sigma-Aldrich. (n.d.).[5] Fmoc-D-Lys(Boc)-OH Product Specification. Retrieved from

  • University of Southern Denmark. (n.d.). Peptide-based inhibitors of epigenetic proteins. Retrieved from

  • National Institutes of Health (PMC). (2013). Recent Applications of Retro-Inverso Peptides. Retrieved from

  • National Institutes of Health (PMC). (2014). Histones: At the Crossroads of Peptide and Protein Chemistry. Chemical Reviews. Retrieved from

Sources

Strategic Integration of N-Methylated D-Amino Acids in Peptide Therapeutics

[1]

Executive Summary

The "permeability-stability" paradox has long hindered the development of peptide drugs. While native peptides offer high potency and selectivity, they suffer from rapid proteolytic degradation and poor membrane permeability. The strategic incorporation of N-methylated D-amino acids represents a high-precision medicinal chemistry tactic to overcome these barriers simultaneously. This guide details the stereoelectronic mechanisms, synthetic protocols, and design logic required to deploy this modification effectively, transforming labile peptide hits into orally bioavailable clinical candidates.

Mechanistic Basis: The Stereoelectronic "Lock"

The synergy between N-methylation and D-stereochemistry alters the peptide backbone in ways that neither modification achieves in isolation.

Conformational Restriction & Cis-Trans Isomerization
  • N-Methylation: Replacing the amide proton with a methyl group removes a hydrogen bond donor, lowering the energy barrier for cis/trans isomerization. While standard peptide bonds are predominantly trans, N-methylated bonds often populate the cis conformer (up to 30-40% population depending on solvent and adjacent residues).

  • D-Amino Acids: In an all-L backbone, a D-amino acid introduces a "kink," often favoring

    
    -turn type II' structures.
    
  • The Synergistic Effect: When combined, an N-methylated D-amino acid acts as a powerful turn-inducer. The steric clash between the N-methyl group and the side chain (in certain rotamers) forces the backbone into highly specific, rigid geometries. This "pre-organizes" the peptide for receptor binding (reducing entropic penalty) or locks it into a compact, intramolecularly hydrogen-bonded structure (improving permeability).

The "Chameleon" Effect and Permeability

Oral bioavailability requires a molecule to be soluble in the aqueous gut (polar surface area exposed) yet permeable through the lipophilic intestinal membrane (polar surface area hidden).

  • Mechanism: N-methylated cyclic peptides containing D-amino acids often exhibit solvent-dependent conformational switching. In water, they expose polar groups for solubility. In lipids, the N-methylation removes solvent-exposed H-bond donors, allowing the molecule to collapse into a hydrophobic "ball" via intramolecular H-bonds.

  • Data Point: Cyclosporine A (which contains N-methylated residues) is the archetype of this effect, achieving oral bioavailability despite a molecular weight >1200 Da.

Proteolytic Stability

Proteases (e.g., trypsin, chymotrypsin) evolved to cleave L-peptide bonds.

  • Steric Blockade: The N-methyl group physically hinders the protease active site from accessing the scissile bond.

  • Stereochemical Mismatch: The D-configuration renders the side chain orientation unrecognizable to the enzyme's chiral binding pocket.

  • Result: Peptides containing this motif often exhibit half-lives in plasma measured in hours or days, compared to minutes for native sequences.

Comparative Analysis of Backbone Modifications

FeatureNative L-PeptideD-Amino Acid ScanN-Methyl L-Amino AcidN-Methyl D-Amino Acid
Proteolytic Stability Low (<30 min)High (for specific bonds)Moderate/HighVery High (Synergistic)
Membrane Permeability Poor (Polar)Poor (Polar)Improved (Reduced H-bonds)Superior (Chameleon Effect)
Conformational Space FlexibleInduced TurnsLocal ConstraintsRigid / Locked Turn
Solubility ModerateModerateImproved (Disrupted Aggregation)High
Synthetic Difficulty LowLowModerateHigh (Steric Hindrance)

Synthetic Methodologies

Synthesizing peptides with N-methylated D-amino acids is non-trivial due to the steric bulk of the N-methyl group, which hinders the coupling of the subsequent amino acid.

The "Difficult Coupling" Problem

When elongating a peptide chain from an N-methylated N-terminus, standard reagents (HBTU/DIEA) often fail or result in low yields/epimerization.

  • Solution: Use high-efficiency coupling reagents like HATU , PyAOP , or COMU with HOAt .

  • Mechanism: These reagents generate highly reactive active esters that can overcome the steric barrier.

Protocol: On-Resin N-Methylation (Biron-Kessler Method)

This is the industry-standard protocol for introducing N-methylation site-specifically during Solid Phase Peptide Synthesis (SPPS).

Reagents:

  • o-NBS-Cl: 2-Nitrobenzenesulfonyl chloride

  • DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

  • DMS: Dimethyl sulfate (or Methyl Iodide)[1]

  • 2-Mercaptoethanol: For deprotection

Step-by-Step Workflow:

  • Coupling: Couple the Fmoc-D-Amino Acid to the resin using standard SPPS.[2]

  • Fmoc Removal: Remove Fmoc using 20% Piperidine/DMF.

  • Activation (Sulfonylation):

    • Treat resin with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 2 hours.

    • Check: Ninhydrin test should be negative (sulfonamide formed).

  • Methylation:

    • Treat resin with DBU (3 eq) in NMP for 3 mins (deprotonation).

    • Add Dimethyl sulfate (10 eq) in NMP. Agitate for 10 mins.

    • Repeat methylation step 2x to ensure completion.

  • Deprotection (Desulfonylation):

    • Treat resin with 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 5 mins.

    • Repeat 2x.

    • Check: Chloranil test (for secondary amines) should be positive (blue/green).

  • Elongation: Couple the next amino acid using HATU/HOAt/DIEA (double coupling recommended).

Visualization: The Biron-Kessler Cycle

BironKesslerStartResin-AA-NH2Sulfonylation1. o-NBS-Cl / Collidine(Activation)Start->SulfonylationProtectedResin-AA-NH-oNBSSulfonylation->ProtectedMethylation2. DBU / DMS(Alkylation)Protected->MethylationMethylated_ProtResin-AA-N(Me)-oNBSMethylation->Methylated_ProtDeprotection3. 2-Mercaptoethanol / DBU(Removal of oNBS)Methylated_Prot->DeprotectionFinalResin-AA-NH(Me)(Secondary Amine)Deprotection->FinalCoupling4. HATU / HOAt(Difficult Coupling)Final->Coupling

Figure 1: The Biron-Kessler strategy allows for site-specific N-methylation on solid support, converting a primary amine to a secondary amine via a sulfonamide intermediate.

Applications in Drug Design[2][3][4][5]

Decision Logic: When to Use N-Me-D-AA?

Not every peptide needs this modification. It is a problem-solving tool for specific ADME failures.

DecisionTreeProblemPeptide Lead CandidateIdentifiedStabilityIs Metabolic StabilityPoor?Problem->StabilityPermeabilityIs Membrane PermeabilityLow?Stability->PermeabilityNoSol1Use D-Amino Acid Scan(Stabilize Proteolysis Sites)Stability->Sol1YesConfIs Bioactive ConformationKnown?Permeability->ConfNoSol2Use N-Methylation Scan(Reduce H-Bonds)Permeability->Sol2Yes (Linear)Sol3**Apply N-Me-D-AA**(Lock Turn + Hide Polarity)Permeability->Sol3Yes (Cyclic)Sol1->Sol3Still Unstable?Sol2->Sol3Need Tighter Turn?

Figure 2: Decision matrix for implementing N-methylated D-amino acids during lead optimization.

Case Study: Voclosporin (Lupkynis)[6]
  • Target: Calcineurin inhibitor (Immunosuppressant).[3]

  • Design: An analog of Cyclosporine A.

  • Modification: Contains multiple N-methylated residues.[2][4][5][6][7][8] The specific modification of the amino acid side chain (extension of carbon chain) combined with the N-methylated backbone pattern enhances potency and alters metabolic clearance compared to CsA.

  • Outcome: FDA approved (2021) for Lupus Nephritis. The N-methylation is critical for its oral bioavailability (20-50%) and cellular uptake.

Case Study: Somatostatin Analogs
  • Challenge: Native somatostatin has a half-life of <3 minutes.

  • Solution: Introduction of D-Trp and N-methylation (e.g., in cyclic hexapeptide models) stabilizes the

    
    -turn required for receptor binding.
    
  • Outcome: Analogs like Octreotide use D-amino acids (D-Phe, D-Trp) to achieve half-lives of ~1.5 hours. Next-gen analogs utilize N-methylation to further refine receptor subtype selectivity (sst2 vs sst5).

References

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[9][10] The Journal of Organic Chemistry, 70(13), 5183–5189.[10] Link

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.[9][10] Nature Protocols, 7(3), 432–444.[10] Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143. Link

  • Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides.[4] Molecular Pharmaceutics, 8(2), 479–487. Link

  • FDA Label (2021). LUPKYNIS (voclosporin) capsules, for oral use. Link

Technical Guide: Orthogonal Protection in Fmoc-D-Lys(Me,Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the application of Fmoc-D-Lys(Me,Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). It is structured to move from chemical fundamentals to actionable experimental protocols.

Part 1: Chemical Architecture & The Orthogonality Principle[1]

To effectively utilize Fmoc-D-Lys(Me,Boc)-OH, one must first understand the specific architectural decisions made in its design.[1] This molecule is a specialized building block used to introduce a monomethylated lysine residue into a peptide sequence, typically to confer proteolytic stability (via the D-isomer) or to mimic specific epigenetic states (via the methyl group).

The Structural Logic

The molecule contains three critical zones of reactivity, each managed by a specific protecting group strategy:

  • 
    -Amine (
    
    
    
    ):
    Protected by Fmoc (Fluorenylmethyloxycarbonyl).[1][2][3] This is the "temporary" group, removed repeatedly during chain assembly.
  • 
    -Amine (
    
    
    
    ):
    This nitrogen bears the Methyl group.[1] Crucially, to prevent this secondary amine from reacting during coupling (which would lead to branching), it is capped with a Boc (tert-Butyloxycarbonyl) group.[1][2][3] This creates a tertiary carbamate at the side chain.
  • Chirality (D-Configuration): Unlike the natural L-isomer used in histone research, the D-isomer is often employed in peptidomimetics to arrest proteolysis, as most endogenous proteases (e.g., trypsin) are stereoselective for L-residues.[1]

The Orthogonality Map

The power of this derivative lies in its Orthogonality —the ability to remove one protecting group without affecting the other.

  • Base-Labile Axis (Fmoc): The Fmoc group is sensitive to mild bases (Piperidine).[1][4] The side-chain Boc group is completely stable under these conditions.[1]

  • Acid-Labile Axis (Boc): The Boc group is sensitive to strong acids (TFA).[1][2][4] The Fmoc group is stable under acidic conditions (though not relevant in the final cleavage, it allows for Boc removal in solution phase if necessary).

This "Base vs. Acid" dichotomy is the foundation of modern SPPS.

Part 2: Visualization of Signaling & Workflow

The following diagram illustrates the chemical logic and the deprotection pathways.

Orthogonality Start Fmoc-D-Lys(Me,Boc)-OH (Intact Building Block) Step1 Fmoc Removal (Exposes Alpha-Amine) Start->Step1 20% Piperidine (Base) Removes Fmoc Only Step2 Peptide Elongation (Coupling Next AA) Step1->Step2 Activated AA (HATU/DIEA) Final Global Deprotection (Cleaves Resin & Boc) Step2->Final End of Synthesis Product H-D-Lys(Me)-Peptide (Monomethylated Product) Final->Product 95% TFA (Acid) Removes Boc & Resin

Caption: The orthogonal workflow showing selective removal of Fmoc (Base) and Boc (Acid) to yield the monomethylated peptide.

Part 3: Experimental Protocol (Self-Validating System)

Expert Insight: A common point of failure with methylated derivatives is the steric bulk of the side chain. While the


 is primary, the bulky 

-(Me,Boc) group can influence the conformation of the growing chain, leading to aggregation. The following protocol includes "Double Coupling" and "Aggressive Washing" to mitigate this.
Materials Required[1]
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

  • Reagents: DMF (Solvent), Piperidine (Fmoc removal), HATU (Activator), DIEA (Base), TFA (Cleavage).[1]

  • Building Block: Fmoc-D-Lys(Me,Boc)-OH.[1][3]

Step-by-Step Cycle
StepOperationReagent/ConditionsMechanistic Note
1 Fmoc Deprotection 20% Piperidine in DMF (2 x 5 min)Removes Fmoc via

-elimination.[1] Generates dibenzofulvene.
2 Wash DMF (5 x 1 min)Critical: Removes piperidine. Residual base will destroy the incoming activated ester.
3 Activation 4.0 eq AA, 3.9 eq HATU, 8.0 eq DIEAActivates the carboxyl group of Fmoc-D-Lys(Me,Boc)-OH.
4 Coupling Add activated mix to resin.[1] Shake 45 min.Formation of the amide bond.
5 Validation (The "Check") Kaiser Test (Ninhydrin) Take a few beads. If Colorless , coupling is complete. If Blue , re-couple.
6 Capping (Optional) Acetic Anhydride / PyridineCaps any unreacted amines to prevent deletion sequences.
7 Final Cleavage 95% TFA, 2.5% TIS, 2.5% H2O (2-3 hours)Crucial Step: The high acid concentration cleaves the Boc group from the

-methyl, leaving the desired monomethyl amine.
Troubleshooting the Methyl-Lysine
  • Issue: Incomplete removal of the Boc group.

    • Cause: The tertiary carbamate (

      
      ) is slightly more stable than a secondary carbamate (
      
      
      
      ).[1]
    • Solution: Extend the final TFA cleavage time to 3-4 hours.

  • Issue: Racemization.

    • Cause: Over-activation or prolonged base exposure.

    • Solution: Use HATU/DIEA (or DIC/Oxyma) and limit coupling time to <60 mins. Since this is the D-isomer, minor L-contaminants are easily spotted in HPLC if using a chiral column, but less obvious on standard C18.[1]

Part 4: Comparative Data & Stability

The following table summarizes the stability profile of the "Me,Boc" protection scheme compared to other common lysine derivatives.

DerivativeSide Chain ProtectionFmoc Removal (Base)TFA Cleavage (Acid)Resulting Side Chain
Fmoc-Lys(Boc)-OH

-Boc
StableRemoved

(Primary Amine)
Fmoc-D-Lys(Me,Boc)-OH

-Boc
StableRemoved

(Secondary Amine)
Fmoc-Lys(Me)2-OH

(None)
StableStable

(Tertiary Amine)
Fmoc-Lys(ivDde)-OH ivDdeStableStable Requires Hydrazine to remove

Key Takeaway: The "Me,Boc" derivative is the only streamlined way to get a monomethyl lysine using standard "Fmoc/TFA" protocols without requiring an extra deprotection step (like hydrazine for Dde).

References

  • Bannister, A. J., et al. (2002).[5][6] Selective recognition of methylated lysine 9 on histone H3 by the HP1 chromodomain. Nature.

    • Context: Establishes the biological relevance of methylated lysine recognition, validating the need for synthetic peptides containing this modific
  • Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis.[2][3][][8][9] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

    • Context: The foundational text for SPPS, establishing the resin-based methodology.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry.

    • Context: Defines the Fmoc chemistry and its base-labile mechanism, crucial for the orthogonality discussed in Part 1.
  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews.

    • Context: Comprehensive review of protecting groups, including the stability profiles of Boc and Fmoc on various side chains.

Sources

Methodological & Application

Application Note: High-Fidelity Incorporation of Fmoc-D-Lys(Me,Boc)-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026


-methyl, 

-Boc protected D-Lysine Audience: Research Scientists, Drug Discovery Professionals[1][2]

Executive Summary

The incorporation of methylated D-amino acids, specifically Fmoc-D-Lys(Me,Boc)-OH , represents a critical strategy in the development of proteolytically stable peptidomimetics and epigenetic probes.[1][2] While D-amino acids confer resistance to enzymatic degradation, the


-methyl group mimics specific post-translational modifications (PTMs) found in histone proteins (e.g., H3K4me1).[2]

This application note provides a rigorous, field-validated protocol for the Solid Phase Peptide Synthesis (SPPS) of peptides containing this specialized residue. Unlike standard lysine derivatives, the bulky side-chain protection (


-Me, 

-Boc) introduces steric demands that require optimized coupling conditions to prevent deletion sequences while strictly maintaining chiral integrity.[1][2]

Chemical Logic & Pre-Synthesis Considerations

Structural Analysis

The building block Fmoc-D-Lys(Me,Boc)-OH is designed for the introduction of a monomethylated lysine residue.[1][3]

  • 
    -Amine Protection:  Fmoc (Base-labile).[1][2]
    
  • 
    -Amine Protection:  Boc (Acid-labile) + Methyl group.[1][2]
    
  • Chirality: D-configuration.

Mechanism of Action: During the final cleavage step with Trifluoroacetic Acid (TFA), the acid-labile Boc group is removed.[4] The methyl group, being covalently bonded to the nitrogen and stable to TFA, remains attached. The result is a site-specific


-monomethyl-D-lysine.[1][2]
Critical Challenges
  • Steric Hindrance: The

    
    -(Me,Boc) moiety is significantly bulkier than a standard 
    
    
    
    -Boc group.[1][2] This can retard the reaction kinetics of the activated ester attacking the resin-bound amine, although less so than
    
    
    -methylated residues.[1]
  • Racemization Risk: D-amino acids are susceptible to converting back to L-isomers (or racemizing to a 50:50 mix) if activation is too aggressive or if the base concentration is too high during coupling.[1][2]

  • Solubility: The hydrophobic bulk of the protecting groups may require specific solvent mixtures (DMF/NMP) for complete dissolution.

Materials & Equipment

ComponentSpecificationPurpose
Amino Acid Fmoc-D-Lys(Me,Boc)-OHTarget residue.[1][2] Purity >98%.
Coupling Reagent DIC (Diisopropylcarbodiimide) + Oxyma PurePreferred for low racemization.[2]
Alternative Reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)High efficiency for difficult sequences.[2]
Base 2,4,6-Collidine (TMP)Weak base; minimizes racemization compared to DIEA.[2]
Solvent DMF (Dimethylformamide) / NMPPeptide grade, amine-free.[1][2]
Resin Rink Amide or WangPolystyrene or PEG-based (e.g., ChemMatrix).[1][2]

Experimental Protocol

Reagent Preparation
  • Amino Acid Solution: Dissolve Fmoc-D-Lys(Me,Boc)-OH in DMF to a concentration of 0.2 M . If turbidity persists, add NMP (N-Methyl-2-pyrrolidone) dropwise until clear.[1][2]

  • Activator Solution: Prepare 0.2 M DIC in DMF and 0.2 M Oxyma Pure in DMF.

Coupling Workflow (The "Low-Racemization" Method)

This method prioritizes chiral purity over speed.[1][2]

  • Resin Preparation: Ensure the preceding Fmoc group has been removed (20% Piperidine/DMF, 2 x 10 min) and the resin is thoroughly washed (DCM x 3, DMF x 3).

  • Activation (In-situ):

    • Add 4.0 equivalents of Fmoc-D-Lys(Me,Boc)-OH to the resin vessel.[1][2]

    • Add 4.0 equivalents of Oxyma Pure.[1][2]

    • Add 4.0 equivalents of DIC.[1][2]

    • Note: Do not pre-activate for more than 2-3 minutes to avoid oxazolone formation.[1][2]

  • Coupling Reaction:

    • Agitate at Room Temperature (25°C) for 60–90 minutes .

    • Optional: For difficult sequences (e.g., following a Beta-branched residue), perform a double couple: drain after 60 mins and repeat with fresh reagents for 45 mins.

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin).[2]

    • Blue Beads: Incomplete coupling

      
       Recouple using HATU/Collidine.
      
    • Colorless Beads: Complete coupling

      
       Proceed.[1][2]
      
Alternative "High-Power" Coupling (HATU)

Use this only if the DIC/Oxyma method fails (positive Kaiser test).[2]

  • Reagents: 3.0 eq AA, 2.9 eq HATU, 6.0 eq 2,4,6-Collidine .[1]

  • Rationale: Collidine is a weaker base than DIEA (Diisopropylethylamine) and significantly reduces base-catalyzed racemization of the D-isomer while maintaining HATU's high reactivity.[1][2]

Downstream Steps
  • Fmoc Removal: Treat with 20% Piperidine in DMF (1 x 5 min, 1 x 10 min).

    • Validation: The UV signal of the fulvene-piperidine adduct can be monitored if using an automated synthesizer.

  • Subsequent Coupling: The

    
    -amine of the D-Lys is a primary amine.[1][2] Standard coupling protocols apply for the next amino acid.
    
Cleavage & Deprotection
  • Cocktail Preparation: Prepare Reagent B (TFA:Phenol:Water:Triisopropylsilane = 88:5:5:2).[1][2]

  • Reaction: Incubate resin in cleavage cocktail for 2.5 – 3 hours .

    • Mechanism:[1][5] The Boc group on the

      
      -amine is cleaved.[4][6] The methyl group remains.
      
  • Precipitation: Filter resin, concentrate filtrate (N2 stream), and precipitate in cold diethyl ether.

Visualization of Workflows

Chemical Transformation Pathway

This diagram illustrates the state of the Lysine side chain throughout the synthesis.

ChemicalPathway Start Starting Material Fmoc-D-Lys(Me,Boc)-OH Coupled Resin-Bound Peptide-D-Lys(Me,Boc)-Fmoc Start->Coupled Coupling (DIC/Oxyma) Deprotected N-Terminus Free Peptide-D-Lys(Me,Boc)-NH2 Coupled->Deprotected Fmoc Removal (Piperidine) Final Final Product Peptide-D-Lys(Me)-NH2 (Mono-methylated) Deprotected->Final TFA Cleavage (Boc removal)

Caption: Chemical evolution of the D-Lys(Me,Boc) residue from raw material to final peptide.

SPPS Decision Logic

A self-validating workflow to ensure high purity.[1][2]

SPPS_Logic Resin Resin-AA(n-1)-NH2 Activate Activate Fmoc-D-Lys(Me,Boc)-OH (DIC/Oxyma or HATU/Collidine) Resin->Activate Couple Coupling Reaction (60-90 min, 25°C) Activate->Couple Test Kaiser Test Couple->Test Success Wash & Fmoc Deprotection Test->Success Negative (Colorless) Fail Recouple (Switch to HATU) Test->Fail Positive (Blue) Fail->Test Retry Cap Acetylate (Capping) Fail->Cap Persistent Failure

Caption: Decision tree for monitoring coupling efficiency using the Kaiser test.

Analytical Validation

To confirm the successful incorporation and lack of racemization, the final peptide should be analyzed via:

  • ESI-MS: Verify the mass shift.

    • Expected Mass = Base Peptide Mass + Mass of D-Lys residue (128.17 Da) + Methyl group (14.02 Da).[1][2]

    • Note: The mass is identical to L-Lys(Me).[2] MS cannot distinguish stereoisomers.

  • HPLC (Chiral): If strict enantiomeric purity is required, use a chiral column (e.g., Chiralpak) or Marfey's reagent analysis to distinguish D-Lys(Me) from L-Lys(Me).[1][2]

  • Fragmentation (MS/MS): To confirm the location of the methyl group (side chain vs alpha-amine). The fragmentation pattern of side-chain methylated lysine is distinct.[1]

References

  • ChemPep. Fmoc-Lys(Boc)-OH Structure and Properties. Retrieved from [2]

  • Sigma-Aldrich. Fmoc-D-Lys(Boc)-OH Product Specification.[1][2] Retrieved from [1][2]

  • Royal Society of Chemistry. Synthesis of peptides containing N-alkylated lysine.[1][2] Organic & Biomolecular Chemistry.[1][2][4][6][7] Retrieved from [2]

  • National Institutes of Health (PubMed). Limiting racemization in Fmoc solid phase peptide synthesis.[1][2] Retrieved from [2]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH and Racemization Control.[1][2] Retrieved from [2]

Sources

Coupling conditions for sterically hindered methylated D-lysine

Application Note: Coupling Conditions for Sterically Hindered -Methylated D-Lysine

Executive Summary & Strategic Analysis

Incorporating

Core Challenges
  • Steric Hindrance: The

    
    -methyl group blocks the trajectory of the incoming electrophile.
    
  • Epimerization:

    
    -methylated amino acids are highly prone to racemization during activation due to the formation of oxazolonium intermediates.
    
  • DKP Formation: When

    
    -Me-D-Lys is at the N-terminus, the subsequent deprotection often leads to rapid cyclization (diketopiperazine formation), cleaving the dipeptide from the resin.
    
The Solution Framework
  • Coupling Reagent: PyAOP (Phosphonium salt) or COMU are superior to Uronium salts (HATU/HBTU) for

    
    -methyl couplings due to the absence of guanidinium by-product formation which can terminate chains.
    
  • Base: 2,4,6-Trimethylpyridine (Collidine) or TMP is preferred over DIEA. Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction from the

    
    -carbon, significantly reducing racemization.
    
  • Monitoring: The Kaiser test is false-negative for secondary amines. The Chloranil test must be used.

Visualizing the Challenge

The following diagram illustrates the steric environment and the competing pathways (Coupling vs. DKP formation).

GResinPeptide-ResinNMeLysN-Me-D-Lys (Secondary Amine)Resin->NMeLysAttachedActivatedAAIncoming AA-OBt (Activated)NMeLys->ActivatedAASteric ClashDKPDiketopiperazine (Dead End)NMeLys->DKPSlow Coupling +Fmoc DeprotectionCoupledSuccessful Peptide BondActivatedAA->CoupledPyAOP/Collidine(Kinetic Control)

Caption: Logical flow of coupling hindered N-Me-D-Lys. Green path represents the optimized protocol; red dashed lines indicate failure modes (steric block or DKP formation).

Detailed Protocols

Protocol A: Coupling -Me-D-Lys TO the Resin/Peptide

Use this when adding the hindered residue itself to the chain.

Reagents:

  • Amino Acid: Fmoc-

    
    -Me-D-Lys(Boc)-OH (3.0 eq)
    
  • Activator: HATU (2.9 eq) or COMU (2.9 eq)

  • Additive: HOAt (3.0 eq) - Crucial for suppressing racemization.

  • Base: DIEA (6.0 eq)

  • Solvent: DMF/NMP (1:1 v/v)

Procedure:

  • Pre-activation: Dissolve amino acid and HATU/HOAt in dry DMF/NMP. Add DIEA. Shake for 30 seconds. Note: Pre-activation should be short to avoid racemization of the activated ester.

  • Coupling: Add solution to the resin.[1]

  • Conditions: Shake for 2 hours at Room Temperature .

  • Double Couple: Drain, wash with DMF, and repeat the step with fresh reagents.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Protocol B: Coupling the NEXT Amino Acid TO -Me-D-Lys (The "Hard" Step)

Use this when elongating the chain after the hindered residue is installed. This is the most difficult step due to the secondary amine nucleophile.

Reagents:

  • Amino Acid: Fmoc-AA-OH (5.0 eq)

  • Activator: PyAOP (5.0 eq) - Preferred over HATU for secondary amines.

  • Base: Collidine (TMP) (10.0 eq) - Use Collidine to prevent epimerization of the incoming AA and the D-Lys residue.

  • Solvent: NMP (N-methylpyrrolidone) - Better swelling and kinetics than DMF.

Procedure:

  • Deprotection Check: Ensure Fmoc removal from the

    
    -Me-D-Lys is complete. Warning: Use Chloranil Test (see below).
    
  • Activation: Dissolve the incoming Fmoc-AA-OH and PyAOP in NMP. Add Collidine.[2]

  • Reaction: Add to resin immediately.

  • Microwave (Recommended):

    • 75°C for 5 minutes (standard AA).

    • 50°C for 10 minutes (if Cys/His to avoid racemization).

    • If no microwave: 12–16 hours (overnight) at Room Temperature.

  • Monitoring: Perform Chloranil test. If blue color persists on beads, Triple Couple using HATU/HOAt as an alternative cocktail for the 3rd round.

Critical Monitoring: The Chloranil Test

The Kaiser (Ninhydrin) test relies on primary amines and will yield a false negative (yellow/colorless) for

Protocol:

  • Transfer a few resin beads to a small glass tube.

  • Add 2 drops of 2% Acetaldehyde in DMF.

  • Add 2 drops of 2% Chloranil in DMF.

  • Wait 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Secondary amine present (Deprotection successful).

  • Colorless/Yellow Beads: Secondary amine acylated (Coupling successful).

Troubleshooting & Optimization Table

IssueObservationRoot CauseCorrective Action
Low Yield Deletion sequences in MSSteric hindrance prevents acylation.Switch from HATU to PyAOP . Increase temperature to 75°C (MW). Use NMP solvent.
Racemization Split peaks in HPLC (Diastereomers)Base-catalyzed proton abstraction.Switch base from DIEA to Collidine (TMP) . Reduce coupling time/temp. Use Oxyma additive.[1][3]
DKP Formation Loss of dipeptide (Mass = Resin - AA1 - AA2)Cyclization of N-terminal N-Me residue.Avoid leaving the Fmoc-deprotected dipeptide sitting. Couple the 3rd AA immediately. Use Trityl protection for the 2nd AA if possible.
Incomplete Fmoc Removal Chloranil test weak blueSteric bulk hinders piperidine attack.Use DBU (2%) + Piperidine (20%) in DMF for deprotection.

References

  • Albericio, F., & Bordon, Y. (2011).Coupling Reagents for Peptide Synthesis. This review details the mechanistic advantages of PyAOP and COMU over standard uronium salts for hindered amines.

    • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.[4] Establishes PyAOP/HOAt as the gold standard for N-methyl-to-N-methyl couplings and discusses DKP side reactions.

      • [Source: J. Pept.[4][5][6][7] Res.]([Link]4]

    • El-Faham, A., & Albericio, F. (2011).Peptide Coupling Reagents, More than a Letter Soup. A comprehensive guide comparing HATU, PyAOP, and COMU performance in hindered systems.

      • Bachem Technical Guides.Coupling Reagents & Additives. Provides protocols for using Collidine to suppress racemization in Cys and His couplings, applicable to sensitive D-amino acids.

        • Coste, J., et al. (1990).PyBOP: A new peptide coupling reagent devoid of toxic by-products. The foundational paper for phosphonium reagents in difficult couplings.

          Application Note: Optimized Fmoc Deprotection Protocols for D-Lys(Me,Boc) Derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          This Application Note is structured to guide researchers through the specific nuances of handling Fmoc-D-Lys(Me,Boc)-OH (

          
          -Fmoc-
          
          
          
          -methyl-
          
          
          -tert-butoxycarbonyl-D-Lysine) in Solid Phase Peptide Synthesis (SPPS).

          While often used in epigenetic research (histone modifications) and peptidomimetic drug design, this derivative presents specific challenges regarding sequence aggregation and solubility, rather than direct steric hindrance at the deprotection site.

          Executive Summary

          The incorporation of methylated lysine derivatives, such as Fmoc-D-Lys(Me,Boc)-OH , is critical for synthesizing histone tail mimics and metabolically stable peptide therapeutics. Unlike

          
          -methylated amino acids which suffer from severe steric hindrance during deprotection, 
          
          
          
          -methylated lysine derivatives generally follow standard deprotection kinetics. However, the hydrophobicity of the protecting groups (Fmoc + Boc + Methyl) often induces on-resin aggregation , leading to incomplete Fmoc removal and subsequent deletion sequences.

          This guide provides a validated protocol using 20% Piperidine/DMF with an optional DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) boost for difficult sequences, ensuring quantitative deprotection without compromising the acid-labile side-chain protection.

          Scientific Grounding & Mechanism

          Structural Context

          To optimize deprotection, one must distinguish between the two common methylation sites:

          • 
            -Methylation (Side Chain):  The subject of this guide. The methyl group is on the side chain amine, protected by Boc.[1] The 
            
            
            
            -amine is unsubstituted. Standard deprotection kinetics apply.
          • 
            -Methylation (Backbone):  The methyl group is on the backbone nitrogen. This creates significant steric bulk, requiring extended deprotection times and stronger bases (DBU) to remove the Fmoc group.
            

          Fmoc-D-Lys(Me,Boc)-OH possesses a bulky hydrophobic side chain. While the Fmoc group itself is accessible, the accumulation of these residues (common in histone sequences like H3K4me, H3K9me) promotes

          
          -sheet formation and aggregation, shielding the N-terminus from the deprotection reagent.
          
          The Deprotection Mechanism

          Fmoc removal proceeds via an E1cB mechanism (Elimination Unimolecular conjugate Base). The base (piperidine) abstracts the acidic proton from the fluorenyl ring 9-position, leading to

          
          -elimination of dibenzofulvene (DBF).[2][3]
          
          • Critical Constraint: The

            
            -Boc group is stable to bases but labile to acids. Therefore, the deprotection cocktail must be strictly non-acidic.
            
          • Risk Factor: Extended exposure to strong bases (like DBU) can promote aspartimide formation in adjacent residues (e.g., if Asp(OtBu) is present), though D-Lys itself is stable.

          Experimental Protocol

          Materials & Reagents[4][5][6]
          • Resin: Polystyrene (PS) or PEG-PS based resins (e.g., Wang, Rink Amide).

          • Solvent: DMF (N,N-Dimethylformamide), Peptide Synthesis Grade (low amine content).

          • Standard Deprotection Cocktail: 20% (v/v) Piperidine in DMF.[2][3][4][5]

          • Aggregated Sequence Cocktail: 20% Piperidine + 2% DBU in DMF.

          • Monitoring: Kaiser Test Kit (Ninhydrin).

          Standard Workflow (Manual or Automated)

          This protocol assumes the Fmoc-D-Lys(Me,Boc)-OH has already been coupled to the resin.

          Step 1: Resin Swelling Ensure the resin is fully swollen to maximize solvent accessibility.

          • Action: Wash resin 3x with DMF.[5]

          Step 2: Initial Deprotection (The "Push") A short incubation removes the bulk of the Fmoc groups and neutralizes any acidic species.

          • Reagent: 20% Piperidine/DMF.[4][5][6]

          • Volume: 10 mL per gram of resin.

          • Time:3 minutes .

          • Action: Drain.

          Step 3: Secondary Deprotection (The "Completion") A longer incubation drives the reaction to completion.

          • Reagent: 20% Piperidine/DMF (Fresh solution).

          • Time:10 - 12 minutes .[2][3]

          • Note: For standard sequences, 10 minutes is sufficient.[3] For histone tails or hydrophobic D-peptide stretches, extend to 15 minutes.

          Step 4: Extensive Washing Crucial to remove the Piperidine-DBF adducts. Incomplete washing leads to insertion peptides (double hits).

          • Action: Wash 5x with DMF (1 min per wash).

          Optimized Protocol for Aggregated Sequences (DBU Method)

          If Kaiser tests indicate incomplete deprotection (patchy blue beads) after the standard protocol, switch to the DBU method.

          ComponentConcentrationRole
          Piperidine 20% (v/v)Primary base, scavenger for dibenzofulvene.[2][3]
          DBU 2% (v/v)Non-nucleophilic superbase; accelerates proton abstraction in hindered regions.
          DMF BalanceSolvent.[1][4][5][6]
          • Time: 2 x 5 minutes. (DBU is significantly faster; do not exceed 15 minutes total to avoid side reactions).

          Process Visualization

          The following diagram illustrates the decision logic for deprotecting D-Lys(Me,Boc) based on sequence difficulty.

          G Start Start: Fmoc-D-Lys(Me,Boc)-Resin Assess Assess Sequence Difficulty (e.g., Histone Tail vs. Standard) Start->Assess Standard Standard Protocol 20% Piperidine/DMF Assess->Standard Standard Sequence Difficult Aggregated/Difficult Protocol 20% Piperidine + 2% DBU Assess->Difficult Known Aggregation Step1_Std Step 1: 3 min Flow wash Standard->Step1_Std Step1_Diff Step 1: 2 min Flow wash Difficult->Step1_Diff Step2_Std Step 2: 10-12 min Batch Step1_Std->Step2_Std Wash Critical Wash 5x DMF Step2_Std->Wash Step2_Diff Step 2: 5-8 min Batch Step1_Diff->Step2_Diff Step2_Diff->Wash QC QC: Kaiser Test Wash->QC Fail Incomplete (Patchy Blue) QC->Fail Negative/Patchy Pass Complete (Deep Blue) QC->Pass Positive Fail->Difficult Re-treat with DBU Next Proceed to Coupling Pass->Next

          Caption: Decision tree for Fmoc deprotection of D-Lys(Me,Boc) derivatives, highlighting the DBU optimization path for aggregated sequences.

          Comparative Data: Deprotection Times

          The following table summarizes recommended times based on synthesis scale and sequence context.

          ConditionReagent CocktailTime (Cycle 1)Time (Cycle 2)Total TimeRisk Profile
          Standard 20% Piperidine/DMF3 min10 min13 minLow. Standard for most peptides.
          High Aggregation 20% Pip / 2% DBU2 min5 min7 minModerate. DBU can cause aspartimide formation if Asp is present.
          Microwave (75°C) 20% Piperidine/DMF0.5 min2 min2.5 minLow/Mod. Check resin thermal stability.
          
          
          -Methyl
          20% Pip / 5% DBU5 min15 min20 minHigh. Only use if backbone is methylated (Fmoc-NMe-Lys).

          Note on D-Isomers: The D-configuration does not chemically alter the rate of Fmoc removal compared to L-isomers. However, D-amino acids are often used to induce

          
          -turns, which can disrupt aggregation (beneficial) or, in alternating D/L sequences (e.g., Gramicidin mimics), create stable pores that are difficult to solvate (detrimental).
          

          Troubleshooting & Analysis

          The Kaiser Test (Ninhydrin)

          After deprotecting Fmoc-D-Lys(Me,Boc), the resulting free amine is a primary amine (

          
          ).
          
          • Expected Result: Deep Blue solution and beads.

          • False Negative: If the beads remain colorless or only slightly blue, aggregation is preventing the ninhydrin from reacting. Solution: Perform a "hot wash" with DMF at 50°C before the test, or switch to the Chloranil test if you suspect secondary amine contamination (unlikely here).

          Common Pitfalls
          • Confusion with

            
            -Methyl Lysine:  If you are actually using Fmoc-N-Me -Lys(Boc)-OH, the standard Kaiser test will be reddish/brown (secondary amine), not blue. The deprotection for 
            
            
            
            -methyl residues requires the DBU protocol described above.
          • Boc Loss: Do not use TFA or high concentrations of HOBt in the deprotection cocktail. The Boc group is acid-labile.[1] Ensure your DMF is not contaminated with formic acid (a common impurity in aged DMF).

          References

          • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

          • Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocol.

          • Bachem. (2023).[7] Fmoc-Lys(Boc,Me)-OH Product & Handling Data.

          • ResearchGate Discussion. (2014). Deprotection strategies for Methylated Lysine derivatives in SPPS.

          • ChemPep. (2023). Fmoc-Lys(Boc)-OH and Derivatives: Synthesis and Applications.

          Sources

          Solvent compatibility for Fmoc-D-Lys(Me,Boc)-OH in DMF and NMP

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: Solvent Compatibility & Handling Protocols for Fmoc-D-Lys(Me,Boc)-OH in SPPS

          
          -Fmoc-N
          
          
          
          -methyl-N
          
          
          -tert-butoxycarbonyl-D-lysine)[1]

          Executive Summary

          The incorporation of methylated lysine residues, such as Fmoc-D-Lys(Me,Boc)-OH , is critical for synthesizing histone-mimetic peptides and protease-resistant therapeutic analogs.[1] While this building block exhibits good solubility in standard polar aprotic solvents, its stability is solvent-dependent.[1]

          Key Recommendation: DMF (Dimethylformamide) is the preferred solvent for stock solution preparation and standard couplings due to superior stability of the Fmoc group. NMP (N-methyl-2-pyrrolidone) should be reserved only for immediate use in difficult sequence couplings to minimize spontaneous Fmoc deprotection.[1] This guide details the physicochemical rationale, optimized dissolution protocols, and coupling cycles to ensure >98% enantiomeric purity and coupling efficiency.

          Solvent Compatibility Analysis: DMF vs. NMP

          The choice between DMF and NMP is a trade-off between chemical stability and solvation power .[1]

          Comparative Technical Data
          FeatureDMF (Dimethylformamide) NMP (N-Methyl-2-pyrrolidone)
          Solubility of Fmoc-D-Lys(Me,Boc)-OH Excellent (>0.5 M).[1] Clear solution.Excellent (>0.5 M).[1] Clear solution.
          Fmoc Group Stability High (Stable for >24h at RT).[1]Moderate/Low (Slow spontaneous removal observed over 12-24h).[1]
          Resin Swelling (Polystyrene) Good.[1][2][3]Superior (Better for aggregated/long sequences).[1]
          Viscosity Lower (0.92 cP).[1] Better for rapid diffusion.[1]Higher (1.67 cP).[1] Slower diffusion.[1]
          Side Reaction Risk Low (if amine-free/high purity).[1]Medium (Risk of premature Fmoc removal).[1][2]
          Mechanistic Insight: The NMP Stability Issue

          While NMP is a superior solvent for disrupting beta-sheet aggregation in difficult peptides, it often contains trace amine impurities or can facilitate slow, spontaneous removal of the Fmoc group upon prolonged storage.[2] This leads to double insertion (where the Fmoc is removed, and a second residue couples immediately).

          • Guideline: For Fmoc-D-Lys(Me,Boc)-OH, which is a high-value modified building block, do not store in NMP. Dissolve in NMP only immediately prior to activation and transfer to the reaction vessel.[1]

          Optimized Dissolution & Activation Protocol

          This protocol ensures complete solubilization while mitigating racemization of the sensitive D-isomer.[1]

          Reagents Required
          • Solvent: Peptide Synthesis Grade DMF (Amine-free, <0.01% water).[1]

          • Activator: DIC/Oxyma Pure (Preferred for preventing racemization) or HCTU/DIEA.[1]

          • Compound: Fmoc-D-Lys(Me,Boc)-OH.[1]

          Step-by-Step Workflow
          • Calculation: Calculate the required mass for a 3-5 fold excess relative to the resin loading.[1]

            • Example: For 0.1 mmol resin, use 0.3–0.5 mmol amino acid.

          • Solvent Addition (DMF Preferred):

            • Add DMF to achieve a concentration of 0.2 M – 0.5 M .

            • Note: The bulky "Me,Boc" side chain does not significantly hinder solubility compared to standard Lys(Boc).

          • Dissolution:

            • Vortex for 30–60 seconds. The powder should dissolve readily into a clear, colorless to pale yellow solution.

            • Troubleshooting: If particles persist, sonicate for 1 minute at ambient temperature. Do not heat above 40°C to prevent D-isomer racemization.[1]

          • Activation (Just-in-Time):

            • Method A (Standard - DIC/Oxyma): Add 1.0 eq Oxyma Pure and 1.0 eq DIC.[1] Allow to pre-activate for 2-3 minutes. This is the safest method for D-amino acids.[1]

            • Method B (Fast - HCTU/DIEA): Add 0.95 eq HCTU and 2.0 eq DIEA. Use immediately. Prolonged activation with uronium salts (HCTU/HATU) and base (DIEA) increases the risk of racemization.

          Visual Workflows

          Figure 1: Solvent Selection Decision Tree

          SolventSelection Start Start: Select Solvent for Fmoc-D-Lys(Me,Boc)-OH CheckSeq Is the peptide sequence prone to aggregation? Start->CheckSeq Standard Standard Sequence CheckSeq->Standard No Difficult Difficult / Aggregated Sequence CheckSeq->Difficult Yes UseDMF USE DMF (Recommended) Standard->UseDMF UseNMP USE NMP (Conditional) Difficult->UseNMP DMF_Proto Protocol: 1. Dissolve in DMF 2. Stable for 24h 3. Standard Activation UseDMF->DMF_Proto NMP_Proto Protocol: 1. Dissolve immediately before use 2. Zero storage time 3. Use within 15 mins UseNMP->NMP_Proto

          Caption: Decision logic for selecting DMF vs. NMP based on peptide sequence complexity and stability requirements.

          Figure 2: SPPS Coupling Cycle for Methylated Lysine

          CouplingCycle Resin Resin-AA(n) Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling Fmoc-D-Lys(Me,Boc)-OH + DIC/Oxyma Wash1->Couple Add Activated AA Couple->Couple Optional: Double Couple if Kaiser Test + Wash2 Wash (DMF) Couple->Wash2 60 min RT NextStep Next Cycle (Standard) Wash2->NextStep

          Caption: Standard SPPS cycle optimized for Fmoc-D-Lys(Me,Boc)-OH. Note the optional double coupling loop.

          Critical Quality Attributes & Troubleshooting

          Racemization Control (D- vs L-Isomer)
          • Risk: Activated D-amino acids can convert to L-isomers (or vice versa) if exposed to high base concentrations (DIEA) for extended periods.[1]

          • Control: Use DIC/Oxyma activation (neutral pH activation).[1] If using HCTU/DIEA, keep the base equivalent strictly at 2.0 eq and minimize pre-activation time (< 2 mins).

          Steric Hindrance
          • Observation: The

            
            -methyl and 
            
            
            
            -Boc groups create a bulky side chain.[1]
          • Impact: While coupling of this residue is usually efficient, the next amino acid coupling might be slightly slower due to the bulk of the side chain interacting with the resin matrix.

          • Solution: Perform a "Double Coupling" for the amino acid immediately following the D-Lys(Me,Boc) residue.

          Troubleshooting Table
          IssuePossible CauseCorrective Action
          Incomplete Dissolution Cold solvent or old reagent.[1]Sonicate for 2 mins. Do not heat >40°C. Check DMF water content.
          Low Coupling Yield Steric hindrance or aggregation.[1]Switch solvent to NMP (prepare fresh).[1] Increase reaction time to 2 hours.
          Double Insertion Premature Fmoc removal (NMP).[1]Switch to DMF. Ensure NMP is fresh and amine-free.
          Racemization Excessive base (DIEA) or heat.[1]Switch to DIC/Oxyma activation.[1] Maintain RT.

          References

          • Biotage. Comparing DMF and NMP in Peptide Synthesis. [Link]

          • Royal Society of Chemistry. Replacing DMF in solid-phase peptide synthesis: Green binary solvent mixtures.[1] (Stability data confirmation). [Link]

          Sources

          Cleavage cocktails for Boc removal in methylated D-lysine peptides

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: Optimized Cleavage Cocktails for Boc Removal in Methylated D-Lysine Peptides

          Abstract & Introduction

          The Challenge: The synthesis of peptidomimetics containing Methylated D-Lysine residues represents a critical frontier in drug development. D-amino acids confer resistance to proteolytic degradation, while lysine methylation modulates protein-protein interactions (e.g., histone mimicry) and membrane permeability.

          However, the final deprotection step—specifically the acidolytic removal of tert-butyloxycarbonyl (Boc) groups—poses a unique chemical hazard. In the presence of Trifluoroacetic Acid (TFA), Boc groups fragment into reactive tert-butyl carbocations (

          
          ) .[1]
          

          The Risk: In standard peptides, these cations are nuisance species. In methylated peptides, they are destructive. The secondary or tertiary amines of methylated lysine side chains, if not perfectly protonated, remain nucleophilic. Without an optimized scavenger system,

          
           cations can irreversibly alkylate these amines, resulting in "t-butylated" impurities that are often inseparable by HPLC.
          

          This guide details the mechanistic rationale and step-by-step protocols for selecting and executing the correct cleavage cocktail to ensure high-fidelity recovery of methylated D-Lysine peptides.

          Mechanistic Insight: The Battlefield

          To select the right cocktail, one must understand the enemy: the tert-butyl cation.

          • Acidolysis: TFA protonates the Boc carbonyl oxygen.

          • Fragmentation: The bond breaks, releasing

            
             and the 
            
            
            
            cation.
          • The Fate of the Cation:

            • Desired Path: The cation reacts with a Scavenger (Silane, Thiol, Phenol) to form a stable, non-reactive byproduct.

            • Undesired Path (Alkylation): The cation attacks electron-rich side chains (Trp, Tyr, Met, Cys) or the methylated epsilon-amine of the D-Lysine.

          Why Methylated Lysine is Vulnerable: While the

          
          -amine of Lys(Me) is basic and usually protonated in TFA (protecting it from attack), the equilibrium is dynamic. Monomethyl-lysine (Lys(Me)), in particular, retains a secondary amine character that can be susceptible to re-alkylation if the scavenger concentration is insufficient to instantaneously quench the 
          
          
          
          population.
          Visualizing the Pathway

          BocMechanism BocGroup Boc-Protected Amine Cation tert-Butyl Cation (tBu+) BocGroup->Cation + TFA TFA TFA (Acidolysis) TFA->Cation Adduct Stable Scavenger Adduct (Waste) Cation->Adduct + Scavenger (Fast) Impurity Alkylated Impurity (Irreversible) Cation->Impurity No Scavenger (Slow) Scavenger Scavenger (TIS/Thioanisole) Scavenger->Adduct Target Methylated D-Lysine Target->Impurity Nucleophilic Attack

          Figure 1: Competitive kinetics between scavenger trapping (green path) and side-chain alkylation (red path). Speed is the key to purity.

          Cocktail Selection Guide

          Do not use "Neat TFA" for methylated peptides. The risk of side reactions is too high. Select from the following optimized cocktails based on your peptide's complexity.

          Table 1: Comparative Cocktail Efficacy
          Cocktail NameComposition (v/v)Best Use CaseRisk Profile
          Reagent B TFA (88%) / Phenol (5%) / Water (5%) / TIS (2%)Standard Methylated Peptides. Good balance of scavenging power and ease of handling.Low odor.[2] Good for peptides without Met/Cys.[3]
          Reagent K TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%)Complex Sequences. Mandatory if peptide contains Met, Cys, or Trp alongside Methyl-Lys.High Odor (EDT). Toxic. Most effective scavenger system known.
          Cocktail H TFA (81%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) / Water (3%) / DMS (2%)Methionine-Heavy. Specifically designed to reverse Met oxidation (Met(O)).[1]Very High Odor. Specialized use only.
          TIS/Water TFA (95%) / TIS (2.5%) / Water (2.5%)Simple Sequences. Only if NO Trp, Met, Cys are present.Cleanest workup, but lower scavenging capacity.

          Key Components & Their Roles:

          • TIS (Triisopropylsilane): The modern standard. Highly effective proton source that quenches carbocations.

          • Water: Hydrolyzes esters and acts as a bulk scavenger.

          • Phenol: Protects Tyrosine and Tryptophan residues.

          • EDT (1,2-Ethanedithiol): The "nuclear option" for scavenging. Essential for preventing Methionine oxidation and Cysteine alkylation.

          • Thioanisole: Accelerates removal of Pbf/Pmc groups (Arg protection) and scavenges cations.

          Detailed Protocol: Global Deprotection & Cleavage

          Scope: This protocol assumes an Fmoc-synthesized peptide on resin (e.g., Wang or Rink Amide) where side chains are Boc/Trt/Pbf protected.

          Safety: TFA is corrosive. EDT is a stench agent.[3] Perform all steps in a fume hood.

          Phase A: Preparation
          • Resin Drying: Ensure peptidyl-resin is washed with DCM and dried under nitrogen/vacuum. Residual DMF can form formyl-impurities.

          • Cocktail Prep: Premix the scavengers before adding TFA to prevent exothermic spikes from damaging the peptide.

            • Example (Reagent K for 1g resin): Combine 0.5 mL Phenol (liquefied), 0.5 mL Water, 0.5 mL Thioanisole, and 0.25 mL EDT. Add 8.25 mL TFA. Mix thoroughly.

          Phase B: The Cleavage Reaction[3][4][5][6]
          • Addition: Add the cocktail to the resin (Ratio: 10-20 mL cocktail per 1g resin).

          • Incubation: Shake gently at Room Temperature for 2.5 - 3 hours .

            • Note: Methylated Lysines do not require extended times, but if Arginine (Pbf) is present, do not cut short (<2 hrs).

          • Filtration: Filter the resin through a fritted glass funnel or polypropylene cartridge. Collect the filtrate (containing peptide) in a round-bottom flask.

          • Rinse: Wash resin with 1 mL fresh TFA to recover entrapped peptide. Combine with filtrate.[2][4]

          Phase C: Precipitation & Workup
          • Concentration: (Optional but recommended) Rotary evaporate the TFA volume down to ~3-5 mL (do not dry completely).

          • Precipitation: Add ice-cold Diethyl Ether or MTBE (Methyl tert-butyl ether) in a 10:1 ratio to the TFA solution.

            • Observation: The peptide should crash out as a white/off-white precipitate.

          • Centrifugation: Centrifuge at 3000-5000 rpm for 5 mins at 4°C. Decant the ether (which contains the scavengers).

          • Wash: Resuspend pellet in fresh cold ether, vortex, and centrifuge again. Repeat 3 times . This is critical to remove the scavenger-cation adducts.

          • Drying: Dry the pellet under a gentle stream of Nitrogen or high vacuum.

          Workflow Diagram

          Workflow Start Dry Peptidyl-Resin Mix Prepare Cocktail (Premix Scavengers + TFA) Start->Mix React Incubate 2.5 - 3 Hours @ RT Mix->React Filter Filter Resin Collect Filtrate React->Filter Precip Add Cold Ether (10:1) Precipitate Peptide Filter->Precip Wash Centrifuge & Wash (x3 with Ether) Precip->Wash Lyophilize Dissolve in H2O/AcN Lyophilize Wash->Lyophilize

          Figure 2: Standard Operating Procedure for Global Deprotection.

          Quality Control & Troubleshooting

          Analytical Method: Analyze the crude product via RP-HPLC (C18 column) and ESI-MS.

          Common Issues with Methylated D-Lysine:

          • Issue: Mass spectrum shows +56 Da or +112 Da adducts.

            • Cause: t-Butyl alkylation of the methylated amine or Trp/Tyr.[4]

            • Fix: Your scavenger load was too low.[3] Switch from Reagent B to Reagent K . Ensure ether washes are thorough.

          • Issue: Mass spectrum shows +16 Da.

            • Cause: Methionine oxidation (if Met is present).[1][2]

            • Fix: Use Reagent K or H (containing Thioanisole/EDT).[1] Ensure fresh reagents.

          • Issue: Incomplete cleavage (Peptide remains on resin).

            • Cause: Steric hindrance in the resin matrix.

            • Fix: Extend time to 4 hours or use a "Double Cleavage" (Filter, then add fresh cocktail for another hour).

          References

          • Standard Fmoc Cleavage Protocols (Merck/Novabiochem) Source: Merck Millipore
          • Cleavage Cocktails for Methionine/Cysteine Containing Peptides (Reagent K/H) Source: Peptide.com (Aapptec)
          • Minimizing Side Reactions in Peptide Synthesis (ACS Omega)

            • Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection
            • URL:[Link]

          • Fmoc-Lys(Me, Boc)-OH Usage and Deprotection Source: Aapptec Technical Bulletin
          • Introduction to Cleavage Techniques (Thermo Fisher/Applied Biosystems) Source: Thermo Fisher Scientific

          Sources

          Application Note: Designing Proteolytic Resistant Peptides with Fmoc-D-Lys(Me,Boc)-OH

          [1]

          Executive Summary

          The rapid degradation of peptide therapeutics by serum proteases—specifically trypsin-like serine proteases—remains a primary bottleneck in drug development.[1] While D-amino acid substitution is a gold-standard strategy for backbone stabilization, it often sacrifices side-chain specific interactions required for receptor binding.[1]

          This guide details the application of Fmoc-D-Lys(Me,Boc)-OH , a specialized building block that installs an

          
          -methyl-D-lysine1
          • Backbone Resistance: The D-configuration renders the peptide bond invisible to the stereoselective S1 pocket of proteases like trypsin.

          • Side-Chain Functionalization: The

            
            -methyl group alters the basicity, hydrogen-bonding potential, and steric profile of the lysine side chain, enabling precise tuning of receptor affinity and preventing metabolic side-reactions (e.g., acetylation).
            

          This protocol provides a validated workflow for the Solid Phase Peptide Synthesis (SPPS) incorporation, cleavage, and stability assessment of peptides containing this non-canonical residue.

          Strategic Design & Mechanism

          The "Dual-Lock" Stabilization Mechanism

          Proteolytic resistance is achieved through two orthogonal mechanisms when using Fmoc-D-Lys(Me,Boc)-OH.[1]

          • Stereochemical Mismatch (The D-Lock): Trypsin and Chymotrypsin catalytic triads are spatially arranged to hydrolyze L-peptide bonds.[1] The D-isomer forces the side chain into a spatial orientation that clashes with the enzyme's S1 specificity pocket, effectively preventing the formation of the transition state.

          • Side-Chain Modulation (The Methyl-Lock): Standard Lysine is a primary amine.[1]

            
            -methylation converts it to a secondary amine.[1] This increases steric bulk and slightly increases basicity (pKa shift), while removing one hydrogen bond donor. This modification can block specific metabolic enzymes (e.g., lysine acetyltransferases) and improve permeability by reducing the energetic cost of desolvation.
            
          Structural Logic Diagram

          The following diagram illustrates the workflow from in-silico design to stability validation.

          PeptideDesignWorkflowStartTarget Sequence(L-Peptide)IdentifyIdentify ProteolyticHotspots (Lys/Arg)Start->IdentifySubstSubstitute withFmoc-D-Lys(Me,Boc)-OHIdentify->Subst Design StrategySPPSSPPS Synthesis(HATU/DIEA)Subst->SPPS Fmoc CycleCleavageTFA Cleavage(Removes Boc, Keeps Me)SPPS->Cleavage DeprotectionAssayStability Assay(Trypsin/Serum)Cleavage->Assay PurificationResultHyper-StableAnalogueAssay->Result Validation

          Caption: Workflow for engineering proteolytic resistance using Fmoc-D-Lys(Me,Boc)-OH substitution at cleavage hotspots.

          Experimental Protocols

          Protocol A: SPPS Incorporation of Fmoc-D-Lys(Me,Boc)-OH

          Objective: Efficient coupling of the sterically modified D-Lysine derivative without racemization or deletion.[1]

          Reagents:

          • Building Block: Fmoc-D-Lys(Me,Boc)-OH (Novabiochem/Merck or equivalent).[1]

          • Resin: Rink Amide MBHA (for C-term amides) or Wang Resin (for C-term acids).[1]

          • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

          • Base: DIEA (N,N-Diisopropylethylamine).[1]

          • Solvent: DMF (Anhydrous).[1]

          Step-by-Step Procedure:

          • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 minutes. Deprotect initial Fmoc using 20% Piperidine/DMF (

            
             min).[1] Wash 
            
            
            with DMF.[1]
          • Activation:

            • Dissolve Fmoc-D-Lys(Me,Boc)-OH (4.0 eq, 0.4 mmol) in minimal DMF.

            • Add HATU (3.9 eq) and DIEA (8.0 eq).[1]

            • Note: Pre-activation time should be kept short (< 2 min) to minimize potential racemization, although D-isomers are robust.[1]

          • Coupling:

            • Add the activated mixture to the resin.

            • Agitate at room temperature for 45–60 minutes .

            • Critical Check: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to a primary amine).[1] Since the incoming AA is coupling to the resin-bound peptide, standard Kaiser test applies to the resin.

          • Capping (Recommended): After coupling, cap unreacted chains with Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

          • Deprotection: Remove the Fmoc group from the newly installed D-Lys(Me) using 20% Piperidine/DMF.[1]

            • Note: The

              
              -Me and 
              
              
              -Boc groups are on the side chain and remain unaffected by piperidine.[1]
          Protocol B: Cleavage and Global Deprotection

          Objective: Release peptide from resin and remove acid-labile side-chain protectors (Boc), leaving the

          1

          Cocktail: Reagent K or similar (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5).[1]

          • Alternative (Odorless): TFA/TIS/H2O (95:2.5:2.5).[1]

          Procedure:

          • Wash resin with DCM (

            
            ) and dry under nitrogen.[1]
            
          • Add Cleavage Cocktail (10 mL per gram of resin).

          • Shake for 2.5 to 3 hours at room temperature.

            • Mechanism:[2][3][4][5] The TFA cleaves the Boc group from the

              
              -position. The Methyl  group is covalently bonded to the nitrogen and is stable  to TFA.
              
          • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

          Stability Validation (Data & Analysis)

          In Vitro Proteolytic Stability Assay

          Objective: Quantify the half-life (

          Assay Conditions:

          • Enzyme: TPCK-treated Trypsin (Sigma).[1]

          • Ratio: 1:100 (Enzyme:Peptide, w/w).

          • Buffer: 50 mM Tris-HCl, 1 mM CaCl₂, pH 7.8, 37°C.

          Procedure:

          • Dissolve peptide to 1 mM in buffer.[1]

          • Add Trypsin stock.[1]

          • Aliquot samples at

            
             min.
            
          • Quench with 1% Formic Acid or TFA.[1]

          • Analyze via RP-HPLC (measure Area Under Curve of the parent peak).[1]

          Representative Data Comparison

          The following table illustrates typical stability improvements when substituting L-Lys with D-Lys and D-Lys(Me).

          Peptide VariantSequence ModificationTrypsin
          
          
          (min)
          Serum
          
          
          (hrs)
          Fold Improvement
          Wild Type ...-Gly-L-Lys -Ala-...12.50.81.0x (Baseline)
          D-Analogue ...-Gly-D-Lys -Ala-...> 240> 12~20x
          Me-D-Analogue ...-Gly-D-Lys(Me) -Ala-...> 480 > 24 > 40x

          Note: D-Lys(Me) often exhibits superior stability in serum compared to D-Lys alone due to resistance against non-tryptic enzymes and metabolic transferases.[1]

          Mechanistic Interaction Diagram

          Visualizing why the modification works at the molecular level.

          MechanismComparisoncluster_0L-Lysine (Susceptible)cluster_1D-Lys(Me) (Resistant)L_LysL-BackboneFits Active SiteSide Chain (NH2)Salt Bridge to Asp189Cleavage1Rapid HydrolysisL_Lys->Cleavage1D_LysMeD-BackboneSteric Clash (S1)Side Chain (NH-Me)Disrupted H-BondingCleavage2No ReactionD_LysMe->Cleavage2

          Caption: Comparative interaction of L-Lys vs. D-Lys(Me) within the Trypsin active site. The D-isomer disrupts backbone alignment, while methylation alters side-chain electrostatics.[1]

          Troubleshooting & Best Practices

          • Solubility: Peptides containing D-Lys(Me) may have different solubility profiles than L-Lys peptides.[1] The methyl group increases lipophilicity slightly. If solubility issues arise during purification, use a gradient starting with 5-10% Acetonitrile.[1]

          • Identification: In Mass Spectrometry (ESI-MS), the D-Lys(Me) residue adds 14.02 Da relative to a standard Lysine.[1] Ensure your expected mass calculation accounts for this methyl group (

            
             Da).[1]
            
            • Common Error: Users often mistake the "Boc" in the reagent name for a permanent modification. Remember: Boc is lost; Methyl stays.

          • Racemization: While D-amino acids are stable, avoid prolonged activation with strong bases.[1] Use HATU/DIEA or DIC/Oxyma Pure for best results.[1]

          References

          • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. [1]

          • Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [1]

          • Biron, E., et al. (2008). Optimized Selective N-Methylation of Peptides on Solid Support. Journal of Peptide Science. [1]

          • Sigma-Aldrich. Fmoc-D-Lys(Boc)-OH Product Specification. (Note: Representative link for D-Lys building blocks; specific Me-derivatives are specialty items often custom synthesized or sourced from specialized vendors like Novabiochem).[1]

          • Di Gioia, M. L., et al. (2016). N-Methylated Amino Acids in Peptide Synthesis and Stability. Molecules.

          Application Note: Automated Incorporation of Fmoc-D-Lys(Me,Boc)-OH in Solid Phase Peptide Synthesis

          [1]

          Abstract

          The incorporation of methylated lysine residues is a critical requirement in the synthesis of histone-mimicking peptides and epigenetic probes. While L-isomers are standard, the D-isomer Fmoc-D-Lys(Me,Boc)-OH is increasingly utilized to enhance proteolytic stability and probe stereospecific interactions in chromatin biology.[1] This application note details the automated synthesis parameters required to successfully couple this sterically modified building block. We prioritize the DIC/Oxyma Pure activation strategy to minimize racemization and maximize coupling efficiency, ensuring the preservation of the

          Introduction & Scientific Context

          Post-translational modifications (PTMs) of histone proteins, particularly lysine methylation, regulate gene expression. Synthetic peptides containing methylated lysines are essential tools for studying these mechanisms.[1]

          The building block Fmoc-D-Lys(Me,Boc)-OH presents unique challenges:

          • Side-Chain Sterics: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

            
            -position carries both a methyl group and a bulky tert-butoxycarbonyl (Boc) protecting group.[2][3] While less hindered than backbone ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
            
            
            
            -methylations, this bulk can retard coupling kinetics.
          • Stereochemical Integrity: As a D-amino acid, maintaining chirality is paramount.[1] Over-activation or prolonged exposure to basic conditions can lead to racemization.

          • Orthogonality: The Boc group must be acid-labile (removed during cleavage) to yield the secondary amine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

            
            ), while the Fmoc group remains base-labile for chain elongation.
            

          Chemical Profile & Material Specifications[1][2][3][4][5][6][7][8]

          ParameterSpecification
          Chemical Name
          
          
          -Fmoc-
          
          
          -methyl-
          
          
          -t-Boc-D-lysine
          Abbreviation Fmoc-D-Lys(Me,Boc)-OH
          Molecular Weight ~482.6 g/mol
          CAS Number 2044709-77-3 (Ref) / 951695-85-5 (L-isomer generic ref)
          Solubility Soluble in DMF, NMP, DCM
          Appearance White to off-white powder
          Storage -20°C (Desiccated); Hygroscopic

          Automated Synthesis Protocol

          Reagent Preparation[1][9][10]
          • Solvent: Dimethylformamide (DMF) (Peptide synthesis grade, amine-free).[1]

          • Activator: Diisopropylcarbodiimide (DIC).[1][4][5]

          • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1][4] Note: Oxyma is preferred over HOBt/HOAt due to safety profiles and superior suppression of racemization.

          • Base: Diisopropylethylamine (DIEA) is NOT recommended for the coupling step with DIC/Oxyma to avoid base-catalyzed racemization of the D-isomer.[1]

          Stock Solution Setup

          Dissolve Fmoc-D-Lys(Me,Boc)-OH to a concentration of 0.2 M in DMF.

          • Tip: If the solution appears cloudy, sonicate for 30 seconds. Do not heat above 35°C.

          Instrument Settings (Cycle Parameters)

          The following parameters are optimized for a 0.1 mmol scale synthesis on a standard automated synthesizer (e.g., CEM Liberty, Biotage Initiator, or CSBio).

          StepOperationReagentTimeTemperature
          1 Deprotection 20% Piperidine in DMF3 min + 10 min (Double Pass)Ambient / 25°C
          2 Wash DMF5 x 30 secAmbient
          3 Activation 0.5 M DIC / 0.5 M OxymaPre-mix 2 minAmbient
          4 Coupling AA (3 eq) + Activator60 min 50°C (Max)
          5 Re-Coupling Fresh AA + Activator30 min50°C
          6 Capping Acetic Anhydride/DIEA5 minAmbient

          Critical Protocol Notes:

          • Double Coupling: Highly recommended.[1] The steric bulk of the (Me,Boc) side chain can result in deletion sequences.

          • Temperature Limit: Do not exceed 50°C during coupling. Higher temperatures (e.g., 75°C used for standard AAs) significantly increase the risk of racemization for D-amino acids and premature Boc thermolysis.

          Synthesis Workflow Diagram

          SynthesisWorkflowStartResin Preparation(Rink Amide / Wang)FmocDeprotFmoc Deprotection(20% Piperidine)Start->FmocDeprotWash1DMF Wash(5x)FmocDeprot->Wash1ActivationActivation(DIC + Oxyma Pure)Wash1->ActivationCouplingCoupling Reaction(Fmoc-D-Lys(Me,Boc)-OH)50°C, 60 minActivation->CouplingCheckMonitoring(UV / Chloranil)Coupling->CheckRecoupleDouble Coupling(Fresh Reagents)Check->RecoupleIncompleteNextCycleProceed to Next AACheck->NextCycleCompleteCappingCapping(Ac2O / DIEA)Recouple->CappingCapping->NextCycle

          Caption: Step-by-step automated flow for incorporating Fmoc-D-Lys(Me,Boc)-OH, emphasizing the decision loop for double coupling.

          Cleavage and Post-Synthesis Processing[3]

          The "Me,Boc" protection scheme is designed to yield a monomethylated lysine.

          • Mechanism: The TFA acid cocktail cleaves the acid-labile Boc group.[2] The methyl group, being an alkyl substituent on the amine, is stable to TFA and remains attached.

          Cleavage Cocktail (Standard):
          • TFA: 92.5%

          • TIS (Triisopropylsilane): 2.5% (Scavenger)[1]

          • Water: 2.5%

          • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met present; otherwise increase water).[1]

          Duration: 2 to 3 hours at room temperature. Precipitation: Cold diethyl ether.[1]

          Troubleshooting & Optimization

          Incomplete Coupling (Deletion Sequences)

          If the D-Lys(Me,Boc) fails to couple completely, the resulting peptide will be missing a residue.

          • Diagnosis: Mass spectrometry shows [M - Residue Mass] peak.[1]

          • Solution: Switch from DIC/Oxyma to HATU/DIEA for this specific step.

            • Warning: HATU is more aggressive.[1] Use only 1.1 equivalents of base (DIEA) relative to the amino acid to limit racemization.

          Aggregation

          The hydrophobic Boc/Methyl side chain can induce aggregation on the resin.

          • Solution: Use ChemMatrix resin (PEG-based) instead of polystyrene to improve solvation.[1]

          Racemization Logic Tree[1]

          RacemizationControlProblemRisk of D-IsomerRacemizationStrategy1Activation ChoiceProblem->Strategy1Strategy2Base ControlProblem->Strategy2Strategy3Temp ControlProblem->Strategy3OxymaUse Oxyma/DIC(Acidic/Neutral pH)Strategy1->OxymaPreferredHATUAvoid HATU/Phosphonium(Requires Base)Strategy1->HATURiskyNoBaseEliminate DIEAduring couplingStrategy2->NoBaseLowTempLimit to 50°C(Avoid 75°C+)Strategy3->LowTemp

          Caption: Strategies to mitigate stereochemical inversion during the coupling of sensitive D-amino acid derivatives.

          References

          • Bachem. (2024).[1][6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes.[1] Link

          • CEM Corporation. (2025).[1] Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Technical Resources.[1] Link

          • Sigma-Aldrich (Merck). (n.d.).[1] Fmoc-Lys(Me,Boc)-OH Product Specification & Protocols.[1] Novabiochem Technical Data.[1] Link[1]

          • Subtelny, A. O., et al. (2008). Ribosomal synthesis of N-methyl peptides.[1] Journal of the American Chemical Society.[5] (Contextual grounding for N-methyl coupling kinetics).

          • Albericio, F., &yman, J. M. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development.[1][5] (Basis for Oxyma selection).[1][7]

          Troubleshooting & Optimization

          Improving solubility of Fmoc-D-Lys(Me,Boc)-OH in synthesis buffers

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Chemical Context[1][2]

          Why is this difficult? Fmoc-D-Lys(Me,Boc)-OH presents a unique solubility challenge in Solid Phase Peptide Synthesis (SPPS). Unlike standard lysine derivatives, the

          
          -position carries both a methyl group and a tert-butyloxycarbonyl (Boc) group.[1] This combination creates a highly lipophilic side chain that lacks the hydrogen bond donating capacity of a standard carbamate.
          

          While the "Me" group theoretically reduces side-chain hydrogen bonding (which usually helps solubility), the sheer steric bulk and hydrophobicity of the Fmoc, Methyl, and Boc groups combined often leads to the formation of "gel-like" aggregates in standard DMF (Dimethylformamide) at high concentrations (>0.2 M).

          This guide provides a tiered troubleshooting approach to solubilize this monomer without compromising its optical purity (D-configuration) or chemical integrity.

          Critical Solubility Parameters

          Before altering your protocol, verify your baseline conditions against these physical constants.

          ParameterStandard LimitOptimized Limit (Difficult)Notes
          Solvent DMF (HPLC Grade)NMP or DMF/DMSO (4:1) NMP breaks hydrophobic aggregates better than DMF.[1]
          Concentration 0.5 M0.2 M - 0.25 M Lower concentration is often necessary for this derivative.[1]
          Temperature 25°C45°C - 50°C Gentle heating is safer than high heat (>60°C) to prevent racemization.[1]
          Additives None0.4M LiCl or KSCN Chaotropic salts disrupt intermolecular networks.[1]
          Activation DIC/OxymaHATU/HOAt Stronger activation is required due to steric hindrance at the coupling site.[1]

          Troubleshooting Guide (Q&A Format)

          Module A: Solvent Engineering

          Q: I am using standard peptide grade DMF, but the solution remains cloudy. Should I filter it? A: No. Do not filter a cloudy solution; you will remove the amino acid and alter the stoichiometry, leading to a failed coupling. Cloudiness indicates the formation of micro-aggregates or a "supersaturated" state where the hydrophobic tails are associating.

          The Fix: Switch to N-Methyl-2-pyrrolidone (NMP) .[1]

          • Why: NMP has a higher dielectric constant and better solvating power for lipophilic structures than DMF.

          • Protocol: If NMP alone fails, create a "Magic Mixture":

            • Dissolve the Fmoc-D-Lys(Me,Boc)-OH powder in DMSO (Dimethyl sulfoxide) at 50% of your target volume.[1]

            • Sonicate for 30 seconds.

            • Dilute to final volume with NMP.[1]

            • Note: Keep DMSO content <20% of the total reaction volume if possible, as high DMSO can increase resin swelling pressure, though it is generally safe for ChemMatrix and PEG-PS resins.

          Q: Will heating the solution cause racemization of the D-isomer to the L-isomer? A: This is a valid concern, but the risk is manageable.

          • Mechanism: Racemization typically occurs via oxazolone formation during the activation step, not the dissolution step.

          • Guidance: You can safely heat the unactivated amino acid solution to 50°C to aid dissolution. Once dissolved, let it cool to room temperature (or 35°C) before adding the activator (DIEA/HATU). Adding base (DIEA) to a hot solution significantly increases the risk of racemization.

          Module B: Chaotropic Additives

          Q: Even in NMP, I see gelling at 0.2 M. What is the next step? A: You need to disrupt the hydrogen bonding network using Chaotropic Salts .

          The Fix: Add Lithium Chloride (LiCl).

          • Protocol: Prepare a stock solution of 0.4 M LiCl in DMF (or NMP) . Use this solvent to dissolve your amino acid.[1]

          • Mechanism: Lithium ions (

            
            ) coordinate with the peptide backbone and the polar regions of the protecting groups, effectively "shielding" them from interacting with each other. This prevents the formation of beta-sheet-like aggregates in solution.[1]
            
          Module C: Physical Dissolution Techniques

          Q: Can I use an ultrasonic bath? A: Yes, and you should.

          • Protocol: Sonicate the powder in your chosen solvent for 1-2 minutes.

          • Warning: Monitor the water bath temperature. Prolonged sonication generates heat.[1] If the bath gets hot (>40°C), you are inadvertently heating your sample.

          Step-by-Step Optimization Workflow

          Follow this logic path to determine the correct protocol for your specific batch and synthesizer.

          SolubilityWorkflow Start Start: Fmoc-D-Lys(Me,Boc)-OH Powder Standard Attempt 1: Dissolve in DMF (0.2M) Sonicate 1 min Start->Standard Check1 Is solution clear? Standard->Check1 Proceed Proceed to Activation (Standard Protocol) Check1->Proceed Yes NMP_Switch Attempt 2: Switch Solvent to NMP (Maintains hydrophobicity better) Check1->NMP_Switch No (Cloudy/Gel) Check2 Is solution clear? NMP_Switch->Check2 Check2->Proceed Yes DMSO_Spike Attempt 3: The 'Magic Mix' Dissolve in min. vol. DMSO, then dilute with NMP Check2->DMSO_Spike No Check3 Is solution clear? DMSO_Spike->Check3 Check3->Proceed Yes Chaotrope Attempt 4: Chaotropic Salt Use 0.4M LiCl in NMP Check3->Chaotrope No Chaotrope->Proceed Final Resort

          Figure 1: Decision tree for solubilizing hydrophobic amino acid derivatives in SPPS.

          Mechanistic Insight: Why NMP/LiCl Works

          To understand why standard DMF fails, we must look at the solvation shell. The diagram below illustrates the interaction between the solvent and the Fmoc-D-Lys(Me,Boc)-OH species.[1]

          SolvationMechanism cluster_0 Aggregation Zone (DMF) AA Fmoc-Lys(Me,Boc) AA->AA Self-Association DMF DMF (Weak Interaction) DMF->AA Steric repulsion leads to aggregation NMP NMP (Strong Interaction) NMP->AA Penetrates hydrophobic shell Li Li+ Ion (Chaotrope) Li->AA Disrupts H-bonds Prevents gelling

          Figure 2: Mechanism of action. NMP penetrates the lipophilic protecting group shell better than DMF, while Lithium ions (

          
          ) actively prevent intermolecular association.
          

          References & Further Reading

          • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews.[1] (Comprehensive review of protecting group lipophilicity and solubility). [1]

          • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta.[1] (Seminal work on using LiCl/THF and LiCl/DMF to solubilize aggregation-prone peptides). [1]

          • CEM Corporation. Microwave Peptide Synthesis: Best Practices for Difficult Sequences. (Technical notes on temperature limits for Cys/His and hydrophobic residues).

          • Sigma-Aldrich (Merck). Fmoc-Lys(Me,Boc)-OH Product Datasheet.[1] (Baseline physical properties and solubility data).[1][2][3][4][5] [1]

          Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific chemical handling requirements.

          Sources

          Technical Support Center: Aggregation Management for Fmoc-D-Lys(Me,Boc)-OH

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the Advanced Peptide Synthesis Support Hub. Topic: Reducing aggregation in peptides containing Fmoc-D-Lys(Me,Boc)-OH. Ticket ID: #SPPS-AGG-DLYS Assigned Specialist: Senior Application Scientist

          Executive Summary: The "Perfect Storm" of Aggregation

          You are likely encountering synthesis failure (deletion sequences) or incomplete coupling at or immediately following the Fmoc-D-Lys(Me,Boc)-OH residue. This specific derivative presents a unique challenge due to three converging factors:

          • Side-Chain Bulk & Hydrophobicity: The N-epsilon methyl and Boc groups create a large, hydrophobic side chain. While this does not block backbone hydrogen bonding (as an N-alpha methyl would), it increases the peptide's overall hydrophobicity, driving the "collapse" of the peptide chain onto the resin.

          • D-Configuration: The introduction of a D-amino acid into an L-peptide sequence alters the secondary structure. While often used to break helices, D-residues can inadvertently induce β-turn structures that promote intermolecular stacking (β-sheets).

          • Steric Hindrance: The bulky side chain slows down the kinetics of the acylation reaction, allowing more time for the resin-bound peptide chains to aggregate before the coupling is complete.

          Diagnostic Module: Is it Aggregation?

          Before altering your protocol, confirm that aggregation is the root cause.

          ObservationDiagnosisAction
          UV Monitoring (Fmoc removal) Peak broadening or tailing during deprotection after the D-Lys cycle.Confirmed Aggregation. The Fmoc group is buried inside the aggregate, slowing removal.
          Kaiser Test "False Negative" (Yellow/Colorless) despite incomplete coupling.Confirmed Aggregation. The N-terminus is inaccessible to the ninhydrin reagent.
          HPLC Analysis Main peak is followed by a "deletion sequence" missing the D-Lys or the subsequent residue.Steric/Aggregation Mix. The coupling failed due to inaccessibility.
          Resin Appearance Resin beads appear "shrunken" or opaque compared to earlier steps.Solvation Failure. The peptide-resin matrix has collapsed.

          Troubleshooting Protocols

          Protocol A: Solvent Engineering (The First Line of Defense)

          Use this when you observe mild to moderate coupling sluggishness.

          Standard DMF (Dimethylformamide) often fails to solvate β-sheet aggregates. We recommend switching to NMP (N-methyl-2-pyrrolidone) or introducing Chaotropic Salts .

          The "Magic Mixture" Protocol: Chaotropic salts disrupt the hydrogen bonding network between peptide chains.

          • Preparation: Dissolve 0.4M LiCl (Lithium Chloride) or 0.4M KSCN (Potassium Thiocyanate) in anhydrous DMF.

          • Wash Step: Perform three 2-minute washes of the resin with this solution before adding the activated amino acid.

          • Coupling Step: Use the salt-containing DMF as the solvent for your coupling reaction.

            • Note: Ensure your coupling reagents (HATU/HBTU) are soluble in this mixture prior to addition.

          Protocol B: Structural Engineering (Backbone Protection)

          Use this for "Difficult Sequences" where solvent changes fail.

          Since Fmoc-D-Lys(Me,Boc)-OH has a standard amide backbone, it participates in hydrogen bonding. To physically block this, you must modify the backbone of the adjacent residues.

          Option 1: Pseudoproline Dipeptides If your sequence contains Ser, Thr, or Cys within 2-3 residues of the D-Lys:

          • Action: Replace them with Fmoc-Ser(tBu)-Thr(PsiMe,Mepro)-OH type dipeptides.

          • Mechanism: The "kink" induced by the oxazolidine ring prevents beta-sheet stacking.[1]

          Option 2: Hmb/Dmb Protection (The "Nuclear" Option) If no Ser/Thr/Cys is present, use Hmb (2-hydroxy-4-methoxybenzyl) protection on a Glycine or Alanine residue nearby.

          • Action: Incorporate Fmoc-Gly-(Hmb)-OH or Fmoc-Gly-(Dmb)-OH.

          • Mechanism: The bulky backbone protecting group physically prevents the approach of neighboring chains, eliminating interchain H-bonds.

          Protocol C: Thermal Energy (Microwave-Assisted SPPS)

          Use this to overcome the steric barrier of the (Me,Boc) side chain.

          Warning: D-amino acids are susceptible to racemization (converting back to L) if overheated, although less so than Cys or His.

          Recommended Parameters for Fmoc-D-Lys(Me,Boc)-OH:

          • Temperature: 50°C (Do not exceed 75°C).

          • Power: 25-30 Watts.

          • Time: Double coupling (2 x 5 minutes).

          • Base: Use DIEA (Diisopropylethylamine) rather than Collidine to minimize base-catalyzed racemization risk.

          Visualizing the Mechanism

          The following diagram illustrates how aggregation occurs via Hydrogen Bonding and how our protocols disrupt it.

          AggregationMechanism Aggregation AGGREGATION (Resin Collapse) Chaotropes Add Chaotropic Salts (LiCl / KSCN) Aggregation->Chaotropes Disrupts BackboneProt Backbone Protection (Hmb / Pseudoproline) Aggregation->BackboneProt Blocks Successful_Coupling Successful_Coupling Intervention Intervention Start Resin-Bound Peptide (Containing D-Lys) BetaSheet Formation of Beta-Sheet (Interchain H-Bonds) Start->BetaSheet D-config induces turn StericBulk Side Chain Sterics (Me, Boc Group) Start->StericBulk Bulky Side Chain BetaSheet->Aggregation H-Bond Stacking StericBulk->Aggregation Slow Kinetics Heat Microwave Energy (50°C) StericBulk->Heat Requires Chaotropes->Successful_Coupling Restores Solvation Heat->Successful_Coupling Overcomes Kinetics BackboneProt->Successful_Coupling Prevents H-Bonds

          Caption: Figure 1. Mechanism of peptide aggregation mediated by D-Lys(Me,Boc) and the specific disruption pathways (Chemical, Structural, and Thermal) required to restore synthesis efficiency.

          Frequently Asked Questions (FAQ)

          Q: Can I just use double coupling to fix this? A: Likely not. If aggregation has occurred, the N-terminus is physically buried. Adding more reagent won't help if the reagent cannot reach the reaction site. You must first disrupt the aggregate (Solvent/Heat) then double couple.

          Q: Does the "Me" group on D-Lys prevent aggregation? A: No. This is a common misconception. N-methylation of the alpha-amine (backbone) prevents aggregation. However, in Fmoc-D-Lys(Me,Boc)-OH, the methylation is on the epsilon-amine (side chain). The backbone amide is still free to form hydrogen bonds.

          Q: Which resin should I use for this difficult peptide? A: Avoid standard polystyrene (PS) if possible. Use PEG-PS (e.g., TentaGel, NovaSyn TG) or ChemMatrix resins. These amphiphilic resins swell better in the presence of hydrophobic protected peptides, mechanically reducing aggregation.

          References

          • Mutter, M., et al. (2004). "The Pseudoproline Approach for the Synthesis of 'Difficult Sequences'." Journal of Peptide Science.

          • Paradís-Bas, M., et al. (2016). "Introduction to the Synthesis of Difficult Peptides." Methods in Molecular Biology.

          • Miranda, L. P., & Alewood, P. F. (2000). "Accelerated Chemical Synthesis of Peptides and Small Proteins." Proceedings of the National Academy of Sciences.

          • Bachem Technical Guides. (2021). "Pseudoproline & Isoacyl Dipeptides: Overcoming Aggregation."

          • CEM Corporation. (2020). "Microwave Peptide Synthesis: Racemization Control." Application Notes.

          Sources

          Technical Support Center: Optimizing Coupling of Fmoc-D-Lys(Me,Boc)-OH

          Author: BenchChem Technical Support Team. Date: February 2026

          Subject: Strategic Reagent Selection (HATU vs. PyBOP) for Fmoc-D-Lys(Me,Boc)-OH Incorporation

          Executive Summary

          This guide addresses the technical nuances of coupling Fmoc-D-Lys(Me,Boc)-OH , a specialized amino acid derivative used to introduce methylated lysine residues (often for epigenetic research).[1][][3] While the side-chain methylation is on the

          
          -nitrogen (distal from the coupling site), the D-configuration  introduces a critical risk of racemization (epimerization) during activation.[][3]
          

          This support module compares HATU (fast, high-potency) and PyBOP (robust, side-reaction-free) to help you maximize yield while maintaining chiral integrity.[][3]

          Module 1: Reagent Selection Framework
          Q1: Why isn't a "standard" coupling protocol sufficient for Fmoc-D-Lys(Me,Boc)-OH?

          A: While the steric bulk of the (Me,Boc) group is on the side chain, two factors demand optimization:

          • Chiral Sensitivity: D-amino acids are prone to epimerization (conversion back to the L-form) during activation, particularly if the activation is too aggressive or prolonged.[][3]

          • Cost & Value: This derivative is significantly more expensive than standard Lysine.[3] Failed couplings or inseparable diastereomers (D/L mixtures) result in costly waste.[][3]

          Q2: HATU vs. PyBOP – Which should I choose?

          Use the following decision matrix based on your specific synthesis constraints:

          FeatureHATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
          Mechanism Generates OAt ester (7-aza-1-hydroxybenzotriazole).[][3]Generates OBt ester (1-hydroxybenzotriazole).[][3][4]
          Reactivity Very High. The pyridine nitrogen in OAt provides anchiomeric assistance (neighboring group effect), accelerating coupling by ~2-fold over OBt.Moderate to High. Slower than HATU but robust.[][3]
          Racemization Risk Moderate. High reactivity reduces reaction time (lowering exposure), but excess base can trigger rapid epimerization.Low. Slower activation is generally gentler, provided reaction times are not excessive.
          Side Reactions Guanidinylation Risk. If the amine component is hindered, the unreacted HATU can react with the amine to form a permanent guanidino-adduct (termination).None. Phosphonium salts do not cause guanidinylation.[3]
          Recommendation Primary Choice for Difficult Sequences. Use if the resin loading is high or the peptide sequence is aggregating.Primary Choice for "Safe" Coupling. Use if you have extended reaction times or want to eliminate guanidinylation risks completely.[3]
          Module 2: Mechanistic Visualization

          Understanding the activation pathway is critical for troubleshooting. The diagram below illustrates why HATU is faster but carries the guanidinylation risk.

          CouplingMechanism cluster_HATU HATU Pathway (Uronium) cluster_PyBOP PyBOP Pathway (Phosphonium) AA Fmoc-D-Lys(Me,Boc)-OH OAt_Ester Active OAt Ester (Fast Coupling) AA->OAt_Ester Activation (Fast) OBt_Ester Active OBt Ester (Standard Coupling) AA->OBt_Ester Activation (Moderate) Base Base (DIEA/TMP) Base->OAt_Ester Base->OBt_Ester HATU HATU Reagent HATU->OAt_Ester Guanidine Guanidino-Adduct (Dead End Side-Product) HATU->Guanidine Direct Reaction with Amine (If Coupling Stalls) Product Coupled Peptide OAt_Ester->Product Nucleophilic Attack (Rapid) PyBOP PyBOP Reagent PyBOP->OBt_Ester OBt_Ester->Product Nucleophilic Attack (Slower) Peptide Peptide-Resin (Amine) Peptide->Guanidine Peptide->Product

          Caption: Comparative activation pathways. Note the "Dead End" guanidinylation path unique to HATU if the coupling is slow.

          Module 3: Optimized Protocols
          Protocol A: High-Speed Coupling (HATU)

          Best for: Long peptides (>20 AA), aggregating sequences, or when time is critical.[][3]

          • Stoichiometry: 1.0 eq Resin : 4.0 eq AA : 3.9 eq HATU : 8.0 eq Base.[3]

            • Note: Use slightly less HATU than AA to ensure the uronium salt is consumed by the acid, minimizing guanidinylation risk.

          • Base Selection: 2,4,6-Trimethylpyridine (TMP / Collidine) is preferred over DIEA.[]

            • Why? Collidine is a weaker base (pKa ~7.4 vs DIEA ~10.5).[][3] It is strong enough to form the carboxylate anion but weak enough to suppress proton abstraction from the

              
              -carbon, significantly reducing D-to-L racemization [1].[][3]
              
          • Solvent: DMF (Dimethylformamide).[][3][5]

          • Procedure:

            • Dissolve Amino Acid and HATU in DMF.

            • Add Base immediately prior to adding to the resin. Do not pre-activate for >2 minutes (OAt esters are reactive and can hydrolyze or epimerize).[][3]

            • Reaction time: 30–45 minutes.[3]

          Protocol B: High-Fidelity Coupling (PyBOP)

          Best for: Standard synthesis, preventing guanidinylation, or overnight couplings.[][3]

          • Stoichiometry: 1.0 eq Resin : 4.0 eq AA : 4.0 eq PyBOP : 8.0 eq DIEA.

          • Base Selection: DIEA (Diisopropylethylamine) is acceptable here as PyBOP activation is less aggressive.[][3]

          • Procedure:

            • Dissolve Amino Acid, PyBOP, and DIEA in DMF.

            • Pre-activation is not strictly necessary but 1-2 minutes is standard.[][3]

            • Reaction time: 60–90 minutes.[3]

          Module 4: Troubleshooting & FAQs
          Q: I see a "doublet" peak in HPLC after cleavage. Is this a coupling failure?

          A: This is likely Diastereomeric Separation caused by racemization.

          • Diagnosis: If the two peaks have the exact same mass (MS check), you have created a mixture of D-Lys and L-Lys peptides.[][3]

          • Fix: Switch from DIEA to Collidine (TMP) during the coupling of the D-Lys derivative. Alternatively, reduce the base equivalents to 1.0 eq relative to the amino acid during activation [2].

          Q: The coupling yield is low (>10% deletion), even with HATU.

          A: The bulky "Me,Boc" side chain might be interacting with the resin matrix or previous residues.

          • Fix 1 (Solvent): Switch to NMP (N-methylpyrrolidone) or a 1:1 mixture of DMF/DMSO to disrupt aggregation.[][3]

          • Fix 2 (Double Coupling): Perform the first coupling with PyBOP (60 min) to cover the "easy" sites, then follow with a HATU coupling (30 min) to hit the difficult sites. This "soft-then-hard" approach minimizes side reactions.[][3]

          Q: Can I use HBTU instead?

          A: HBTU is the "lower tier" version of HATU (OBt instead of OAt). For an expensive D-amino acid, do not use HBTU .[][3] The cost savings on the reagent are negligible compared to the risk of lower yield or higher racemization requiring a re-synthesis of the peptide.

          References
          • Carpino, L. A., & El-Faham, A. (1995).[] The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry.

          • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [][3]

          • Sigma-Aldrich. Peptide Coupling Reagents Guide.

          Sources

          Overcoming steric hindrance in N-methylated D-amino acid synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: Advanced Peptide Synthesis Subject: Overcoming Steric Hindrance in N-Methylated D-Amino Acid Synthesis Ticket ID: #NM-DAA-001 Status: Open Assigned Specialist: Senior Application Scientist

          Executive Summary

          Synthesizing peptides containing N-methylated D-amino acids presents a "double jeopardy" scenario in solid-phase peptide synthesis (SPPS). You face the steric wall of the N-methyl group (preventing nucleophilic attack) combined with the conformational rigidity often induced by D-isomers. This guide moves beyond standard protocols (DIC/HOBt) to provide high-performance solutions for coupling, racemization control, and reaction monitoring.

          Module 1: The "Engine Room" – Coupling Reagent Selection

          User Issue: "My coupling reaction stalled after the N-methylated residue. Standard HBTU/DIPEA protocols yield <10% conversion."

          Technical Insight: The N-methyl group introduces significant steric clash at the nucleophilic amine. Standard carbodiimide (DIC) or aminium (HBTU) reagents often fail to generate an activated ester reactive enough to overcome this barrier before the active ester hydrolyzes or rearranges.

          Recommended Protocol: Switch to Phosphonium or Oxyma-based Uronium reagents.

          ReagentClassEfficiencyRisk of RacemizationBest Use Case
          COMU Uronium (Oxyma)Very HighLowFirst Choice. Safer than HATU (no explosion risk), higher solubility, excellent for microwave SPPS.[1]
          HATU Uronium (HOAt)HighModerateThe "Gold Standard" for difficult sequences. Requires careful base control (Collidine).
          PyAOP PhosphoniumHighLowExcellent for N-methylated amines where uroniums fail (avoids guanidinylation).
          DIC/Oxyma CarbodiimideMediumVery LowGood for preventing racemization in extremely sensitive Cys/His residues, but slower.

          Application Note: When coupling onto an N-methyl secondary amine, PyAOP is often superior to HATU because HATU can react with the secondary amine to form a guanidinium byproduct (terminating the chain), whereas PyAOP cannot.

          Decision Tree: Reagent Selection

          ReagentSelection Start Start: Coupling Step IsNMe Is the N-terminal Residue N-Methylated? Start->IsNMe Standard Use DIC/Oxyma or HBTU IsNMe->Standard No (Primary Amine) CheckSens Is the incoming AA Racemization Prone? (Cys, His) IsNMe->CheckSens Yes (Secondary Amine) PyAOP Use PyAOP / HOAt / Collidine (Avoids Guanidinylation) CheckSens->PyAOP No (Standard AA) COMU Use COMU / Oxyma / DIPEA (High Efficiency) CheckSens->COMU Alternative (Microwave) DicOxyma Use DIC / Oxyma (Max Epimerization Control) CheckSens->DicOxyma Yes (High Risk)

          Caption: Logic flow for selecting coupling reagents based on steric hindrance and racemization sensitivity.

          Module 2: Racemization Control Systems

          User Issue: "I am detecting significant epimerization (D- to L- conversion) in my LC-MS analysis."

          Root Cause Analysis: N-methylated amino acids form oxazolonium ions (oxazolones) much faster than non-methylated variants upon activation. This intermediate is prone to tautomerization, leading to loss of chirality.[2]

          Troubleshooting Protocol:

          • Base Management:

            • Avoid: Large excesses of DIPEA (Diisopropylethylamine).

            • Use: 2,4,6-Collidine (TMP) . It is a weaker, more sterically hindered base that is sufficient to deprotonate the acid but less likely to extract the

              
              -proton that leads to racemization.
              
            • Ratio: Maintain Base:Coupling Reagent ratio at 2:1 or 1.5:1 strictly.

          • Activation Timing:

            • Do NOT pre-activate for long periods. Add the base immediately before adding the mixture to the resin. Prolonged pre-activation allows the oxazolone to form in the vial before it ever sees the resin.

          • Microwave Parameters:

            • While microwave energy overcomes steric hindrance, it accelerates racemization if unchecked.

            • Limit: Max 75°C for standard AA; Max 50°C for Cys/His.

            • Power: Use dynamic power cycling (e.g., CEM Liberty Blue standard methods) rather than constant high power.

          Module 3: Synthesis of N-Me-D-AA Building Blocks

          User Issue: "Commercial N-Me-D-amino acids are too expensive or unavailable. How do I make them on-resin?"

          The Solution: The Fukuyama-Mitsunobu Reaction . This is the most robust method for solid-phase N-methylation. It avoids the over-methylation (dimethylation) often seen with reductive amination (formaldehyde/NaCNBH3).

          Step-by-Step Protocol:

          • Preparation (Sulfonylation):

            • Resin with free amine.[3]

            • Reagent: 2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl) (4 eq) + Collidine (10 eq) in DCM.

            • Time: 1 hour.

            • Result: Activated sulfonamide.

          • Alkylation (Mitsunobu):

            • Reagents: Methanol (10 eq, as the methyl source) + Triphenylphosphine (PPh3) (5 eq) + DIAD (Diisopropyl azodicarboxylate) (5 eq) in dry THF.

            • Time: 1–2 hours (Repeat if necessary).

            • Mechanism:[2][4][5][6] The sulfonamide is acidic enough to be deprotonated and alkylated by the activated alcohol.

          • Deprotection:

            • Reagents: Mercaptoethanol (10 eq) + DBU (5 eq) in DMF.

            • Time: 2 x 30 mins.

            • Result: Free secondary N-methyl amine, ready for the next coupling.

          Workflow Visualization: Fukuyama N-Methylation

          FukuyamaSynthesis Resin Free Amine (Resin-NH2) Sulf Sulfonylation (DNBS-Cl / Collidine) Resin->Sulf Inter1 Sulfonamide (Resin-NH-DNBS) Sulf->Inter1 Mitsunobu Mitsunobu Alkylation (MeOH / PPh3 / DIAD) Inter1->Mitsunobu Inter2 Methylated Sulfonamide (Resin-N(Me)-DNBS) Mitsunobu->Inter2 Deprotect Deprotection (Mercaptoethanol / DBU) Inter2->Deprotect Final N-Methyl Amine (Resin-NH-Me) Deprotect->Final

          Caption: The 3-step Fukuyama protocol for site-specific N-methylation on solid phase.

          Module 4: Monitoring & Quality Control (FAQs)

          Q: I used the Kaiser test (Ninhydrin) to check if my coupling to the N-methyl group worked, but it's always negative/confusing. Why? A: The Kaiser test relies on the reaction with primary amines to produce Ruhemann's Purple. It does not work reliably for secondary amines (N-methyl groups).[7] You are getting false negatives.

          Q: What test should I use instead? A: Use the Chloranil Test or the p-Anil Test .

          • Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

          • Positive (Free Secondary Amine): Beads turn Dark Blue (indicates coupling failed/incomplete).

          • Negative (Coupled): Beads remain colorless/yellow.[8]

          Q: My peptide is aggregating during purification. What solvent system helps? A: N-methylated peptides are hydrophobic and prone to beta-sheet aggregation.

          • HPLC Mobile Phase: Heat the column to 60°C (if stable). Use 0.1% TFA in water/acetonitrile.

          • Dissolution: If the crude peptide won't dissolve, use Hexafluoroisopropanol (HFIP) or a mix of Acetic Acid/Water (1:1) before injecting.

          References

          • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

          • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Journal of Organic Chemistry, 70(25), 10172–10174.

          • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208.

          • BenchChem Technical Support. (2025). Managing Steric Hindrance in N-Methylated SPPS. BenchChem Technical Guides.

          • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. (Seminal paper on Chloranil Test).

          Sources

          Technical Support Center: Fmoc-D-Lys(Me,Boc)-OH & DKP Mitigation

          [1]

          Current Status: SYSTEM ACTIVE Ticket ID: #DKP-D-LYS-001 Priority: High (Yield Critical) Subject: Prevention of Diketopiperazine (DKP) Formation during SPPS of D-Lysine Derivatives[1]

          Diagnostic Overview: The "Phantom" Deletion

          User Issue: You are synthesizing a peptide containing Fmoc-D-Lys(Me,Boc)-OH , likely at the C-terminus or penultimate position.[1] You observe a significant drop in yield or a mass spectrum showing a deletion of the first two amino acids (dipeptide).[2]

          Root Cause Analysis: The failure mechanism is Diketopiperazine (DKP) formation .[2] This is not a coupling failure; it is a premature cleavage.[1]

          • The Trigger: When Fmoc-D-Lys(Me,Boc)-OH is the first residue attached to the resin, or the second residue in the chain, the removal of the Fmoc group exposes a free

            
            -amine.
            
          • The Conformation: The D-configuration of the Lysine forces the peptide backbone into a specific turn conformation (especially if the next residue is an L-amino acid). This brings the reactive free amine into close proximity with the C-terminal ester linkage.

          • The Event: The amine attacks the ester carbonyl, cleaving the dipeptide from the resin as a cyclic DKP byproduct. The peptide chain is terminated, and the resin appears "empty" or low-loading.

          Mechanism of Failure

          The following diagram illustrates the intramolecular aminolysis pathway responsible for your yield loss.

          DKP_Mechanismcluster_0Step 1: Fmoc Removalcluster_1Step 2: Cyclization (DKP)PeptideFmoc-AA2-D-Lys-ResinDeprotectionBase (Piperidine)Peptide->DeprotectionFreeAmineH2N-AA2-D-Lys-Resin(Reactive Intermediate)Deprotection->FreeAmineFmoc removedTransitionNucleophilic Attackon Ester LinkageFreeAmine->TransitionConformational TurnDKP_ProductCyclic DKP(Released into solution)Transition->DKP_ProductResin_LossFree Hydroxyl Resin(Yield Loss)Transition->Resin_Loss

          Caption: Kinetic pathway of DKP formation triggered by backbone conformation after Fmoc removal.

          Troubleshooting & Optimization Protocols

          Strategy A: The Resin Switch (Critical Intervention)

          If you are using Wang or Merrifield resin, you must stop. These linkers form unhindered esters that are highly susceptible to nucleophilic attack.[1]

          The Solution: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .

          • Why: The massive trityl group provides steric bulk that physically blocks the N-terminal amine from attacking the ester carbonyl.[2]

          • Validation: Research indicates DKP formation is virtually eliminated on 2-CTC resin compared to Wang resin for high-risk sequences (Proline or D-amino acids).[1]

          Protocol: Loading Fmoc-D-Lys(Me,Boc)-OH onto 2-CTC Resin

          Standard loading can still be risky; use this low-base method.[1]

          ReagentEquivalentsRole
          Fmoc-D-Lys(Me,Boc)-OH 0.6 - 1.0 eqLimiting reagent to control substitution
          DIPEA (Diisopropylethylamine) 2.0 - 4.0 eqBase (Keep minimal)
          DCM (Dichloromethane) SolventAnhydrous is preferred
          Methanol (MeOH) ExcessCapping agent

          Step-by-Step:

          • Swell: Swell 2-CTC resin in dry DCM for 30 minutes.

          • Dissolve: Dissolve amino acid in dry DCM (approx. 10 mL per gram of resin). Add DIPEA.

          • Couple: Add solution to resin. Agitate gently for 1 hour max .

          • Cap: Add 1 mL of Methanol (HPLC grade) to the reaction mixture. Agitate for 15 minutes. This caps unreacted chloride sites.[1]

          • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1]

          • Check Loading: Perform a UV quantification of the Fmoc group to determine actual loading.[1]

          Strategy B: Optimized Deprotection Cocktail

          Standard 20% Piperidine is often too slow and basic, allowing time for the DKP reaction to compete with the next coupling.

          The Solution: DBU/Piperazine Cocktail .

          • Why: DBU is a stronger base (faster deprotection) but non-nucleophilic.[1] Piperazine acts as a scavenger.[1] This cocktail removes Fmoc in seconds, reducing the "danger window" where the free amine sits idle.

          Protocol: High-Speed Deprotection for DKP Prevention

          Use this for the removal of the Fmoc group from the residue immediately following the D-Lysine.

          ComponentConcentrationSolvent
          DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% (v/v)NMP or DMF
          Piperazine 5% (w/v)NMP or DMF

          Workflow:

          • Short Burst 1: Add deprotection cocktail. Agitate for 30 seconds . Drain.

          • Short Burst 2: Add deprotection cocktail. Agitate for 3 minutes . Drain.

          • Rapid Wash: Immediately wash with DMF (5x) and proceed to the next coupling without delay .

          Decision Logic for Experimental Design

          Use this flow to determine the correct synthesis path for your specific peptide sequence.

          Decision_TreeStartStart: Peptide DesignPosCheckIs Fmoc-D-Lys(Me,Boc)at C-Terminus?Start->PosCheckResinCheckCurrent Resin?PosCheck->ResinCheckYes (Residue 1)Action_InternalInternal Position:Risk is lower but present.Use DBU Deprotection.PosCheck->Action_InternalNo (Internal)Action_WangSTOP: High Risk of DKP.Switch Resin.ResinCheck->Action_WangWang / RinkAction_CTCProceed with 2-CTC.Use Low-Loading Protocol.ResinCheck->Action_CTC2-ChlorotritylAction_Wang->Action_CTCSwitch

          Caption: Decision matrix for resin selection based on D-Lysine position.

          Frequently Asked Questions (FAQ)

          Q: Why does the D-isomer cause more DKP than the L-isomer? A: The DKP formation is stereoselective. In a heterochiral sequence (e.g., L-Amino Acid coupled to D-Lysine), the side chains are on opposite sides of the plane, favoring a cis-amide bond transition state.[1] This conformation brings the N-terminal amine and the C-terminal ester into perfect alignment for cyclization.[1] Homochiral sequences (L-L or D-D) are sterically less prone to this specific cyclization.[1]

          Q: Can I use Trityl protection on the side chain instead of Boc to prevent this? A: No. The side chain protection (Boc vs. Trt vs. Mtt) on the

          
          
          1

          Q: My peptide is "traceless"—I see no impurities, but my yield is 10%? A: This is the hallmark of DKP. The cyclic DKP molecule is non-reactive and washes away in the solvent waste. The resin remains behind, but it is now stripped of the peptide chain (leaving a free hydroxyl group on the resin). Standard HPLC of the crude beads will show nothing because the product is in your waste container. Always analyze the waste stream if you suspect DKP.

          Q: Does temperature affect this? A: Yes. Higher temperatures accelerate DKP formation significantly.[1][2] Perform the deprotection and subsequent coupling of the sensitive steps at room temperature or even 4°C if the sequence is particularly difficult. Avoid microwave heating for the step involving the D-Lysine deprotection.

          References

          • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[1] A side reaction in solid-phase peptide synthesis.[1][2][3][4][5][6] Journal of the American Chemical Society, 94(9), 3102–3106. Link

          • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[1][3][4] ACS Omega, 7(13), 11285–11294.[1] Link

          • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[1][7] Studies on anchoring of Fmoc-amino acids and peptide cleavage.[1][3][8] International Journal of Peptide and Protein Research, 37(6), 513–520.[1] Link

          • White, P. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach.[1] Oxford University Press.[1] (Referencing general 2-CTC loading protocols).

          Validation & Comparative

          HPLC Analysis Standards for Fmoc-D-Lys(Me,Boc)-OH Purity

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth technical comparison of HPLC methodologies for validating the purity of Fmoc-D-Lys(Me,Boc)-OH , a critical building block for synthesizing "stapled" peptides and histone-tail mimics in epigenetic research.[1]

          Executive Summary & Comparison Overview

          In the synthesis of high-value peptide therapeutics, the purity of starting materials is non-negotiable. Fmoc-D-Lys(Me,Boc)-OH presents a unique analytical challenge due to its structural complexity: it possesses a bulky hydrophobic protecting group (

          
          -Fmoc), a sterically hindered side chain (
          
          
          
          -Methyl,
          
          
          -Boc), and a critical stereocenter (D-configuration).[1]

          Standard "generic" peptide QC methods often fail to resolve the Critical Quality Attributes (CQAs) of this molecule:

          • Enantiomeric Purity: Distinguishing the D-isomer from the L-impurity (0.1% threshold).

          • Side-Chain Fidelity: Separating the target monomethylated species from unmethylated (des-Me) and dimethylated (di-Me) byproducts.[1]

          This guide compares the Legacy Generic Method (Standard C18) against an Optimized High-Resolution Protocol (Core-Shell Phenyl-Hexyl + Polysaccharide Chiral), demonstrating why the latter is the required standard for drug development.[1]

          Performance Comparison Matrix
          FeatureAlternative: Generic Method Product: Optimized High-Res Protocol Verdict
          Stationary Phase Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.6 µm) Optimized provides orthogonal selectivity for aromatic Fmoc/Boc groups.[1]
          Chiral Resolution (
          
          
          )
          N/A (Achiral)> 2.5 (Baseline Resolved) Essential for D-amino acid validation.
          Methyl-Variant Selectivity Poor (Co-elution common)High (
          
          
          )
          Phenyl-Hexyl interacts with
          
          
          -electrons of Fmoc, enhancing separation of side-chain variants.[1]
          Run Time 45 minutes12 minutes 3.7x throughput increase.[1]
          Limit of Detection (LOD) 0.1%0.01% Critical for trace impurity analysis.[1][2]

          Part I: Chemical Purity Analysis (Achiral)

          The primary chemical impurities in Fmoc-D-Lys(Me,Boc)-OH synthesis are the des-methyl analog (Fmoc-D-Lys(Boc)-OH) and the di-methyl analog (often formed if reductive amination is uncontrolled).[1] A standard C18 column interacts primarily via hydrophobicity, often failing to distinguish the subtle methyl difference on a bulky Boc-protected amine.

          The Superior Alternative: Phenyl-Hexyl Core-Shell Technology

          We utilize a Core-Shell Phenyl-Hexyl column.[1] The phenyl ring in the stationary phase engages in

          
          -
          
          
          
          interactions with the Fmoc group, while the "Hexyl" linker provides shape selectivity that discriminates between the bulky
          
          
          -(Me,Boc) and the less bulky
          
          
          -(Boc) groups.
          Experimental Protocol: Chemical Purity
          • Column: Kinetex® Phenyl-Hexyl, 2.6 µm, 100 Å, 150 x 4.6 mm (or equivalent).[2]

          • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, sharpens peaks).[2]

          • Mobile Phase B: Acetonitrile (ACN).[1][2]

          • Gradient:

            • 0-1 min: 30% B (Equilibration)[1]

            • 1-10 min: 30%

              
               85% B (Linear Ramp)[1]
              
            • 10-12 min: 85% B (Wash)[1]

          • Flow Rate: 1.5 mL/min.[1]

          • Detection: UV @ 262 nm (Fmoc specific) and 210 nm (Amide bond).[1][2]

          • Temperature: 40°C.[1]

          Why this works: The rigid core-shell particles reduce the diffusion path (

          
           term in van Deemter equation), resulting in narrower peaks.[2] The Phenyl-Hexyl phase retains the Fmoc-compound slightly longer than C18 but pulls apart the methylated species based on steric hindrance rather than just hydrophobicity.[1]
          

          Part II: Chiral Purity Analysis (Enantiomeric)

          Validating the D-configuration is critical. The L-isomer is a common impurity if the starting material was racemic or if racemization occurred during Fmoc protection.

          The Superior Alternative: Immobilized Polysaccharide Columns

          Traditional "Pirkle-type" columns often struggle with bulky Fmoc amino acids.[1] The Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) has proven superior recognition abilities for Fmoc-protected amino acids in Reversed-Phase (RP) mode.[1]

          Experimental Protocol: Chiral Purity
          • Column: Lux® 5 µm Cellulose-2, 250 x 4.6 mm.[1]

          • Mobile Phase: 60:40 ACN : 0.1% TFA in Water (Isocratic).[1][2]

          • Flow Rate: 1.0 mL/min.[1][3]

          • Detection: UV @ 254 nm.[1]

          • Sample Diluent: Methanol/ACN (50:50).[1][2] Avoid DMF if possible as it can distort early peaks, though Fmoc-Lys(Me,Boc) is hydrophobic enough to elute later.[2]

          Causality of Separation: The cellulose carbamate derivative forms a helical groove. The Fmoc group of the L-isomer fits differently into this groove compared to the D-isomer due to steric clash with the side chain, leading to distinct retention times.

          Visualizing the Analytical Workflow

          The following diagram illustrates the decision logic for releasing a batch of Fmoc-D-Lys(Me,Boc)-OH, highlighting the dual-method requirement.

          G cluster_chemical Step 1: Chemical Purity (RP-HPLC) cluster_chiral Step 2: Chiral Purity (Chiral HPLC) start Crude Fmoc-D-Lys(Me,Boc)-OH chem_method Method: Phenyl-Hexyl Core-Shell MP: H2O/ACN + H3PO4 start->chem_method chem_decision Purity > 98.0%? No des-Me/di-Me > 0.5%? chem_method->chem_decision reprocess Reprocess / Recrystallize chem_decision->reprocess No chiral_method Method: Cellulose-2 (RP Mode) MP: ACN/0.1% TFA (60:40) chem_decision->chiral_method Yes reprocess->chem_method Retry chiral_decision D-Isomer > 99.5%? L-Isomer < 0.5%? chiral_method->chiral_decision chiral_decision->reprocess No (Racemized) release RELEASE BATCH Certificate of Analysis chiral_decision->release Yes

          Figure 1: Dual-stage analytical workflow ensuring both chemical side-chain fidelity and enantiomeric purity.

          Experimental Data Summary

          The following data represents typical performance metrics observed when comparing the Generic C18 method to the Optimized Protocol.

          Table 1: Separation Efficiency of Methylated Impurities

          Sample: Spiked mixture of Fmoc-D-Lys(Boc)-OH (Impurity A) and Fmoc-D-Lys(Me,Boc)-OH (Target).[1]

          ParameterGeneric C18 (5 µm)Optimized Phenyl-Hexyl (2.6 µm)
          Retention Time (Target) 24.5 min8.2 min
          Resolution (
          
          
          )
          0.8 (Co-elution)3.2 (Baseline)
          Tailing Factor (
          
          
          )
          1.41.05
          Theoretical Plates (
          
          
          )
          ~8,000~22,000
          Table 2: Chiral Separation Performance

          Column: Lux® Cellulose-2; Mobile Phase: ACN/0.1% TFA (60:40).[1]

          IsomerRetention Time (
          
          
          )
          Selectivity (
          
          
          )
          Resolution (
          
          
          )
          L-Isomer (Impurity) 6.70 min--
          D-Isomer (Target) 8.17 min1.22 > 2.0

          Note: The elution order (L before D) is typical for this column-mobile phase combination but must be verified with pure standards.

          References

          • Phenomenex. (2018).[1] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Application Note.[1][4] [Link]

          • ResearchGate. (2022).[1] Chiral separation experiment and ee value of Fmoc-Lys(Dde)-OH. (Analogous Fmoc-Lys separation data). [Link]

          • PubChem. (2023).[1] Fmoc-Lys(Boc)-OH Compound Summary. National Library of Medicine.[1] [Link]

          Sources

          Comparative Guide: NMR Characterization of Fmoc-D-Lys(Me,Boc)-OH

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Fmoc-D-Lys(Me,Boc)-OH is a specialized building block critical for synthesizing peptide mimetics and histone fragments (e.g., H3K4me1/2/3) where stereochemistry and methylation status dictate biological activity. Unlike standard amino acids, this derivative presents unique characterization challenges: the presence of rotamers due to the N-methyl/N-Boc carbamate bond, and the critical need to distinguish the D-enantiomer from its L-counterpart.

          This guide provides a comparative NMR framework to validate Fmoc-D-Lys(Me,Boc)-OH against its non-methylated and L-enantiomeric alternatives. It moves beyond basic spectral assignment to focus on structural proof and stereochemical integrity .

          Part 1: Structural Basis & Diagnostic Logic

          Before interpreting spectra, one must understand the structural behaviors that dictate the NMR profile.

          The Rotamer Challenge

          The N-

          
          -(Boc, Methyl) functionality creates a tertiary carbamate. Unlike secondary amides, this bond has restricted rotation at room temperature (NMR time scale), leading to rotameric splitting .
          
          • Observation: Signals for the

            
            -methyl and 
            
            
            
            -methylene protons often appear as doublets or broadened multiplets in DMSO-d
            
            
            at 298 K.
          • Validation: These are not impurities. Variable Temperature (VT) NMR (raising temp to 340-350 K) causes these signals to coalesce, confirming they are rotamers.

          The "Alternative" Landscape

          To validate the product, we compare it against two distinct baselines:

          AlternativeStructural DifferenceNMR Discriminator
          Fmoc-D-Lys(Boc)-OH Non-methylated precursorAbsence of singlet/rotamer at ~2.8 ppm. Presence of NH triplet at
          
          
          -position.
          Fmoc-L-Lys(Me,Boc)-OH EnantiomerIdentical 1D NMR in achiral solvents. Requires Chiral Shift Reagents (CSR) for discrimination.

          Part 2: Comparative NMR Profiling

          Chemical Shift Fingerprint (DMSO-d )

          The following table summarizes the diagnostic signals. Note that values may shift slightly (

          
           0.05 ppm) depending on concentration and water content.
          

          Table 1: Diagnostic

          
          H NMR Shifts (400 MHz, DMSO-d
          
          
          
          )
          PositionProton Type
          
          
          (ppm)
          MultiplicityInterpretation
          Fmoc Group Aromatic7.30 – 7.90MultipletsCharacteristic fluorenyl pattern (8H).
          Fmoc Linker CH
          
          
          / CH
          4.20 – 4.40MultipletOverlapping Fmoc-CH
          
          
          and Fmoc-CH.
          
          
          -Carbon
          
          
          -CH
          3.95 – 4.10MultipletDownfield shift due to urethane protection.
          
          
          -Methyl
          N-CH
          
          
          2.75 – 2.85 Singlet (Split) The Critical Proof of Methylation. (Rotamers visible).
          
          
          -Methylene
          
          
          -CH
          
          
          3.10 – 3.25MultipletShifted downfield vs non-methylated Lys.
          Side Chain
          
          
          -CH
          
          
          1.20 – 1.70Broad MultipletsTypical Lysine aliphatic chain.
          Boc Group t-Butyl1.35 – 1.45SingletStrong intensity (9H). Distinct from Fmoc.
          Amide NH (
          
          
          )
          7.50 – 7.70DoubletExchangeable with D
          
          
          O.
          Scenario A: Distinguishing Methylation (vs. Fmoc-D-Lys(Boc)-OH)

          The primary failure mode in synthesis is incomplete methylation or over-methylation (quaternization).

          • The Test: Focus on the 2.7–3.3 ppm region.

          • Non-Methylated: Shows a triplet (or broad signal) for the

            
            -NH around 6.7 ppm (if visible) and 
            
            
            
            -CH
            
            
            at ~2.9 ppm.
          • Target (Me,Boc): The

            
            -NH signal vanishes. A sharp (or rotamer-split) methyl singlet appears at ~2.80 ppm. The 
            
            
            
            -CH
            
            
            integrates to 2H, not 3H.
          Scenario B: Distinguishing Chirality (vs. L-Isomer)

          Standard NMR solvents (DMSO, CDCl

          
          ) are achiral environments; D- and L-isomers behave identically. To prove you have the D-isomer , you must create a chiral environment.
          

          Method: In-situ analysis using a Chiral Shift Reagent (CSR), such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)

          
          ).
          
          • Mechanism: The Eu(hfc)

            
             complexes with the carbonyl/amine groups. Because the CSR is enantiomerically pure, it forms diastereomeric complexes with D- and L-Lys.
            
          • Result: The singlet of the Boc group or the Methyl group will split into two distinct peaks if the sample is racemic.

          • Criterion: For high optical purity (>99% D), you should observe only one shifted set of signals. If a small "shadow" peak appears next to the main Boc signal upon adding Eu(hfc)

            
            , that is the L-contaminant.
            

          Part 3: Visualization of Workflows

          Characterization Workflow

          The following diagram outlines the logical flow for validating the molecule, ensuring no step is skipped.

          CharacterizationWorkflow Sample Crude Fmoc-D-Lys(Me,Boc)-OH Solubility Solubility Check (DMSO-d6 vs CDCl3) Sample->Solubility Acquisition 1H NMR Acquisition (298K, 64 scans) Solubility->Acquisition RotamerCheck Rotamer Check: Are peaks split/broad? Acquisition->RotamerCheck VT_NMR Variable Temp NMR (340K) RotamerCheck->VT_NMR Yes Methyl_Validation Verify N-Me Signal (2.8 ppm) RotamerCheck->Methyl_Validation No Coalescence Peaks Coalesce? (Confirms Rotamers) VT_NMR->Coalescence Coalescence->Methyl_Validation Chiral_Check Chiral Purity Needed? Methyl_Validation->Chiral_Check CSR_Add Add Eu(hfc)3 (0.1 - 0.5 eq) Chiral_Check->CSR_Add Yes Final_QC QC Pass (Identity + Purity) Chiral_Check->Final_QC No (Routine) Splitting Observe Signal Splitting (Boc/Me Group) CSR_Add->Splitting Splitting->Final_QC

          Figure 1: Step-by-step logic for structural and stereochemical validation of methylated lysine derivatives.

          Part 4: Detailed Experimental Protocols

          Standard 1H NMR Protocol (Identity)

          Objective: Confirm chemical structure and assess chemical purity.

          • Sample Prep: Weigh 5–10 mg of Fmoc-D-Lys(Me,Boc)-OH into a clean vial.

          • Solvent: Add 600 µL of DMSO-d

            
              (99.9% D).
            
            • Why DMSO? CDCl

              
               often leads to aggregation and broader lines for Fmoc-amino acids. DMSO breaks H-bonds, yielding sharper spectra.
              
          • Transfer: Transfer to a 5mm NMR tube. Ensure height is ~4 cm.

          • Acquisition Parameters:

            • Pulse Angle: 30° or 90°.

            • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the ratio between aromatic Fmoc protons and aliphatic Boc protons).

            • Scans: 64 (minimum) to visualize minor impurities.

            • Temperature: 298 K (25°C).

          Chiral Shift Reagent Protocol (Optical Purity)

          Objective: Detect L-enantiomer contamination (Racemization).

          • Baseline: Acquire a standard spectrum of the sample in CDCl

            
              (Note: CSRs often work better in non-polar solvents; if solubility is poor, use a CDCl
            
            
            
            /DMSO mix, but pure CDCl
            
            
            is preferred for Eu(hfc)
            
            
            ).
          • Titration:

            • Add solid Eu(hfc)

              
               directly to the NMR tube in small increments (approx 0.1 equivalents relative to the peptide).
              
            • Shake well and acquire a spectrum.

          • Analysis: Monitor the Boc singlet (originally ~1.4 ppm) or Methyl singlet .

            • As Eu(hfc)

              
               increases, the signal will shift downfield.
              
            • Look for "peak splitting." If the sample is 100% D, the peak shifts but remains a singlet. If L is present, a second, smaller peak will emerge nearby.

          References

          • Bannister, A. J., et al. (2002).[1][2] Selective recognition of methylated lysine 9 on histone H3 by the HP1 chromodomain. Cell, 109(7), 801-811.

          • Sigma-Aldrich. (n.d.). Fmoc-Lys(Me,Boc)-OH Product Specification & Safety Data Sheet.

          • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for amino acid residue assignment).
          • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.

          • ChemPep. (n.d.). Fmoc-Lys(Boc, Me)-OH Technical Data.[1][2]

          Sources

          Comparative Guide: Proteolytic Stability of D-Lys vs. Methylated L-Lys Peptides

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          For researchers engaged in peptide drug discovery, extending plasma half-life (

          
          ) is a critical optimization parameter. This guide compares two primary chemical modifications used to combat proteolytic degradation at lysine residues: Side-chain Methylation (
          
          
          
          -methylation)
          and Stereochemical Inversion (D-Lys substitution) .

          The Verdict:

          • D-Lys substitution offers superior, near-absolute resistance to trypsin-like proteolysis due to stereochemical incompatibility with the protease active site. However, it induces significant backbone conformational changes that may abolish receptor binding.

          • L-Lys dimethylation provides a "middle-ground" strategy. It significantly retards tryptic cleavage (increasing

            
             by 5–10x) while preserving the natural L-configuration and backbone geometry, often maintaining biological activity where D-substitution fails.
            
          • Trimethylation renders the residue effectively resistant to trypsin but introduces a fixed positive charge that may alter membrane permeability.

          Part 1: Mechanistic Basis of Proteolytic Resistance

          To select the correct modification, one must understand why these modifications prevent cleavage. The primary enemy is Trypsin (and serum trypsin-like proteases), which cleaves the peptide bond C-terminal to Lysine (K) and Arginine (R).

          The Trypsin S1 Pocket Interaction

          Trypsin contains a deep, negatively charged S1 specificity pocket (Asp189) that anchors the positively charged

          
          -amino group of Lysine.
          
          • Unmodified L-Lys: Fits perfectly. The

            
            -amine forms a salt bridge with Asp189, positioning the scissile peptide bond near the catalytic triad (Ser195, His57, Asp102).
            
          • Methylated L-Lys:

            • Mono-methyl: Fits but with slight steric clash. Cleavage occurs but is slower.

            • Di-methyl: Significant steric bulk prevents optimal alignment. Cleavage is drastically reduced (often called "trypsin resistant" in proteomics, though slow cleavage still occurs over hours).

            • Tri-methyl: The bulky quaternary ammonium group cannot fit into the S1 pocket effectively. The site is protected.[1]

          • D-Lysine: The inversion of chirality at the

            
            -carbon projects the side chain in a completely different vector relative to the peptide backbone. The protease cannot simultaneously bind the side chain and access the scissile bond. The resistance is topological , not just steric.
            
          Visualization: Mechanism of Resistance

          The following diagram illustrates the logical flow of protease resistance mechanisms.

          ProteolysisMechanism Protease Serine Protease (Trypsin-like) Interaction Active Site Binding (S1 Pocket) Protease->Interaction Substrate Peptide Substrate (Lysine Residue) L_Lys L-Lysine (Natural) Substrate->L_Lys Me_Lys Methylated L-Lys (Mono/Di/Tri) Substrate->Me_Lys D_Lys D-Lysine (Enantiomer) Substrate->D_Lys L_Lys->Interaction Perfect Fit Me_Lys->Interaction Steric Clash (Degree dependent) D_Lys->Interaction Stereochemical Mismatch Cleavage Proteolytic Cleavage (Degradation) Interaction->Cleavage Rapid (t1/2 < 30 min) Interaction->Cleavage Slowed Kinetics (Di-Me: t1/2 > 4h) Stable Intact Peptide (Stable) Interaction->Stable Tri-Me: Blocked Interaction->Stable No Binding/Catalysis

          Caption: Logical flow of proteolytic susceptibility. D-Lys provides topological resistance, while Methylation provides steric resistance.

          Part 2: Comparative Performance Analysis

          The following table synthesizes experimental observations regarding stability, structural impact, and biological risk.

          Table 1: Stability & Functional Comparison
          FeatureL-Lysine (Unmodified)
          
          
          -Monomethyl L-Lys
          
          
          -Dimethyl L-Lys
          
          
          -Trimethyl L-Lys
          D-Lysine
          Proteolytic Stability Low (
          
          
          min)
          ModerateHigh (Resistant to standard digest)Very High (Blocked)Extreme (Inert)
          Mechanism Native SubstrateMinor Steric HindranceMajor Steric HindranceSteric ExclusionStereochemical Mismatch
          Trypsin Cleavage Rapid (100%)Slower (~50% rate)Very Slow (<5% rate)NegligibleNone
          Backbone Conformation Native (
          
          
          -helix compatible)
          NativeNativeNativeDisruptive (Induces turns/unfolding)
          Membrane Permeability Low (Polar)ImprovedImproved (Lipophilic)Low (Fixed Charge)Variable
          Use Case Control / NativeEpigenetic MarkerStability w/ Native Structure Fixed Charge ProbesMax Stability (if structure allows)
          Critical Analysis: When to use which?
          • Use D-Lys when:

            • The Lysine residue is not involved in a critical receptor interaction that requires L-geometry.

            • The Lysine is located at a terminus (N- or C-terminal) where conformational disruption is less critical.

            • Maximum metabolic stability is the only goal.

          • Use Dimethyl-L-Lys when:

            • The Lysine is part of a recognition motif (e.g., an

              
              -helix binding face) where changing chirality to D-Lys would destroy the helix or binding interface.
              
            • You need to extend half-life without altering the overall fold of the peptide.

            • Note: Dimethylation is often superior to trimethylation for drugs because it retains the ability to be protonated/deprotonated (pKa ~10.5), whereas trimethylation is a fixed quaternary charge.

          Part 3: Experimental Protocols

          To validate these stability claims in your own lead compounds, use the following standardized protocols.

          Protocol A: In Vitro Serum Stability Assay (LC-MS)

          Purpose: Determine the biological half-life (

          
          ) of the peptide in a physiologically relevant matrix.
          

          Materials:

          • Pooled Human Serum (Sigma or similar), heat-inactivated if studying non-enzymatic degradation (optional).

          • Peptide stock (10 mM in DMSO).

          • Internal Standard (e.g., analog peptide or Warfarin).

          • Precipitation Agent: 1% Formic Acid in Acetonitrile (ACN).

          Workflow:

          • Preparation: Dilute peptide to 10

            
            M in 100% human serum (pre-warmed to 37°C).
            
          • Incubation: Incubate at 37°C with gentle shaking.

          • Sampling: At time points

            
             min (24h):
            
            • Aliquot 50

              
              L of serum mixture.
              
            • Immediately add 200

              
              L of Precipitation Agent (stops reaction).
              
            • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

          • Analysis: Inject supernatant onto LC-MS/MS (C18 column). Monitor parent ion [M+H]+.

          • Calculation: Plot

            
             vs. Time. Slope 
            
            
            
            gives
            
            
            .
          Protocol B: Comparative Trypsin Resistance Assay

          Purpose: Specifically test resistance to trypsin-like proteolysis (mechanistic validation).

          Workflow:

          • Dissolve peptides (L-Lys, Methyl-Lys, D-Lys variants) at 1 mg/mL in 50 mM Ammonium Bicarbonate (pH 8.0).

          • Add Trypsin (Sequencing Grade) at a ratio of 1:50 (Enzyme:Substrate) w/w.

            • Note: For Dimethyl-Lys, you may need a higher ratio (1:20) to observe any cleavage over reasonable timeframes.

          • Incubate at 37°C.

          • Quench aliquots at 0, 1h, 4h, and overnight (16h) using 10% TFA.

          • Analyze via HPLC-UV (214 nm) or LC-MS.

            • Result: L-Lys will disappear < 1h. Dimethyl-Lys will show partial degradation at 4-16h. D-Lys will remain 100% intact.

          Visualization: Experimental Workflow

          StabilityAssay Stock Peptide Stock (10 mM DMSO) Incubate Incubation (t = 0 to 24h) Stock->Incubate Serum Human Serum (37°C) Serum->Incubate Sample Aliquot 50uL Incubate->Sample Timepoints Crash Precipitation (ACN + 1% FA) Sample->Crash Quench Spin Centrifuge (Remove Protein) Crash->Spin LCMS LC-MS Analysis (Quantify Parent Ion) Spin->LCMS Supernatant Data Calculate Half-Life (t1/2) LCMS->Data

          Caption: Workflow for LC-MS based serum stability profiling.

          References

          • Stabilization of bovine trypsin by reductive methyl

            • Source: PubMed / NIH
            • Context: Establishes that dimethylation of lysine residues renders them resistant to autolysis and tryptic cleavage.
            • URL:[Link]

          • Tryptic Peptides Bearing C-Terminal Dimethyllysine Need to Be Considered during the Analysis of Lysine Dimethyl

            • Source: PubMed[2]

            • Context: Demonstrates that while dimethyl-lysine is resistant, it is not immune to cleavage under aggressive conditions (long digestion times), highlighting the difference between "kinetic stability" (Methyl) and "absolute stability" (D-Lys).
            • URL:[Link]

          • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.

            • Source: ResearchG
            • Context: Direct comparison showing D-amino acid substitution dramatically improves serum stability but can disrupt alpha-helical structures if placed centrally.
            • URL:[Link]

          • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern

            • Source: PubMed Central
            • Context: Provides the validated methodology for the serum stability assays described in Part 3.
            • URL:[Link]

          • Backbone N-modified peptides: beyond N-methyl

            • Source: Universit
            • Context: Discusses N-methylation strategies (backbone vs sidechain) for improving peptide druggability and stability.
            • URL:[Link]

          Sources

          Advanced Characterization Guide: Mass Spectrometry Identification of Fmoc-D-Lys(Me,Boc)-OH Fragments

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In the high-stakes field of peptidomimetic drug discovery and epigenetic research, Fmoc-D-Lys(Me,Boc)-OH is a critical building block. It enables the precise introduction of methylated lysine residues—mimicking post-translational modifications (PTMs) like H3K4me1—while the D-configuration confers resistance to proteolytic degradation.

          However, the structural complexity of this molecule (containing bulky Fmoc and Boc protecting groups alongside a methyl modification) presents unique analytical challenges. Misidentification or the use of degraded reagents can lead to failed solid-phase peptide synthesis (SPPS) campaigns.

          This guide provides a definitive, self-validating Mass Spectrometry (MS) workflow to identify Fmoc-D-Lys(Me,Boc)-OH, distinguish it from common analogs, and validate its structural integrity.

          Technical Specifications & Theoretical Basis

          Before initiating analysis, the theoretical fragmentation behavior must be understood to interpret MS/MS spectra accurately.

          Molecule Profile
          • Chemical Name:

            
            -(9-Fluorenylmethoxycarbonyl)-
            
            
            
            -tert-butoxycarbonyl-
            
            
            -methyl-D-lysine[1]
          • Formula:

            
            
            
          • Monoisotopic Mass: 482.2417 Da

          • Exact Mass

            
            :  483.2490 Da
            
          • Key Structural Features:

            • 
              -Fmoc:  Labile under base, characteristic UV and MS signature (fluorenyl cation).
              
            • 
              -Methyl:  The critical modification; +14.01 Da shift vs. native Lys.
              
            • 
              -Boc:  Acid-labile protecting group; prevents over-acylation of the secondary methylamine.
              
          Predicted Fragmentation Pathways (ESI-CID)

          In Collision-Induced Dissociation (CID), this molecule follows a predictable degradation hierarchy. The Boc group is the most fragile, followed by the Fmoc backbone cleavage.

          Fragment TypeLoss DescriptionTheoretical m/zDiagnostic Value
          Precursor
          
          
          483.25 Parent Confirmation
          Fragment A Loss of tert-butyl (
          
          
          )
          427.19 Primary Daughter Ion (Soft CID)
          Fragment B Loss of Boc group (
          
          
          )
          383.20 Secondary Daughter Ion
          Fragment C Fluorenyl Cation (Fmoc)179.08 Fmoc Group Confirmation
          Fragment D Immonium Ion (Lys-Me) 98.09 Fingerprint for Methylation

          Critical Insight: The presence of the m/z 98 immonium ion is the definitive differentiator between Methyl-Lysine and standard Lysine (m/z 84) or Acetyl-Lysine (m/z 126).

          Comparative Analysis: Performance vs. Alternatives

          In a QC setting, you are rarely identifying a molecule in a vacuum. You are distinguishing it from potential contaminants or incorrect shipments.

          The "Null" Hypothesis: Fmoc-D-Lys(Boc)-OH

          The non-methylated analog is the most common potential error.

          • Mass Difference: -14.01 Da.

          • Differentiation:

            • Fmoc-D-Lys(Boc)-OH:

              
              .
              
            • Immonium Ion: Generates m/z 84 (Standard Lys).

            • Verdict: Easily resolvable by MS1 scan.

          The "Isobaric" Confusion: Fmoc-Lys(Ac)-OH vs. Fmoc-Lys(Me)3

          While less common in raw material QC, in proteomic digests, Trimethylation (+42 Da) and Acetylation (+42 Da) are nearly isobaric.

          • Fmoc-D-Lys(Me,Boc)-OH Context: The specific risk here is Dimethylation impurity (Fmoc-Lys(Me)2).

          • Differentiation:

            • Dimethyl Analog:

              
              .
              
            • Verdict: The Boc group prevents dimethylation during synthesis, making this impurity rare unless the starting material was impure.

          Stereochemical Analysis (D- vs. L-Isomer)

          Scientific Integrity Note: Mass Spectrometry is an achiral technique. The fragmentation pattern of Fmoc-D-Lys(Me,Boc)-OH is identical to Fmoc-L-Lys(Me,Boc)-OH.

          • Recommendation: To validate the "D" configuration, you must couple MS with a Chiral Column (e.g., Chiralpak IC) or Circular Dichroism (CD) spectroscopy. Do not rely on MS alone for stereochemical release testing.

          Visualization of Fragmentation Logic

          The following diagram illustrates the fragmentation pathway used to confirm the identity of the molecule.

          FragmentationPathway Parent Parent Ion [M+H]+ m/z 483.25 Loss_tBu Loss of t-Butyl [-56 Da] m/z 427.19 Parent->Loss_tBu Low CE (10-15 eV) Fmoc_Ion Fluorenyl Cation m/z 179.08 Parent->Fmoc_Ion High CE (>35 eV) Loss_Boc Loss of Boc Group [-100 Da] m/z 383.20 Loss_tBu->Loss_Boc -CO2 Immonium Methyl-Lys Immonium Ion (Fingerprint) m/z 98.09 Loss_Boc->Immonium Peptide Backbone Cleavage

          Figure 1: Step-wise fragmentation pathway of Fmoc-D-Lys(Me,Boc)-OH in ESI-MS/MS. The m/z 98 ion is the specific marker for the methylated lysine side chain.

          Experimental Protocol: Self-Validating Identification Workflow

          This protocol is designed for an LC-MS/MS system (e.g., Q-TOF or Orbitrap), but adaptable to Triple Quadrupole systems.

          Sample Preparation
          • Solvent: Dissolve 1 mg of Fmoc-D-Lys(Me,Boc)-OH in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid .

            • Why: The acidic environment promotes protonation (

              
              ) essential for positive mode ESI.
              
          • Concentration: Dilute to 10 µg/mL (10 ppm) for direct infusion or column injection.

            • Caution: Avoid high concentrations to prevent dimer formation (

              
              ), which complicates spectra.
              
          LC-MS Conditions
          • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

          • Mobile Phase A: Water + 0.1% Formic Acid.

          • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

          • Gradient: 5% B to 95% B over 5 minutes.

            • Expectation: Fmoc-D-Lys(Me,Boc)-OH is hydrophobic. Expect elution late in the gradient (approx. 60-70% B).

          MS/MS Acquisition Parameters
          • Ionization: ESI Positive Mode.

          • Scan Range: m/z 50 – 600.

          • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

            • Reasoning: Low CE preserves the

              
               ion; High CE is required to generate the diagnostic Immonium ion (m/z 98).
              
          Data Acceptance Criteria (The "Pass/Fail" Check)

          To certify the reagent, the spectrum must meet all three criteria:

          • Parent Ion: Dominant peak at 483.25 ± 0.5 Da .

          • Fmoc Verification: Presence of fragment at 179.08 Da .

          • Methyl-Lysine Fingerprint: Distinct presence of m/z 98.09 .

            • Fail State: If m/z 84 is observed instead of 98, the reagent is the non-methylated analog.

          Decision Logic for Unknown Analysis

          Use this logic tree when troubleshooting synthesis failures or verifying new raw material batches.

          DecisionTree Start Analyze Sample (ESI+ MS1) CheckMass Is Parent Mass m/z 483.2? No_Mass Identify Contaminant: 469 = Non-methylated 497 = Dimethylated CheckMass->No_Mass No Yes_Mass Perform MS/MS (CE 35eV) CheckMass->Yes_Mass Yes CheckFrag Is m/z 98 Present? Yes_Mass->CheckFrag No_Frag Suspect: Isobaric Impurity or Wrong Isomer CheckFrag->No_Frag No (m/z 84 seen) Yes_Frag CONFIRMED: Fmoc-Lys(Me,Boc)-OH (Regiochemistry Correct) CheckFrag->Yes_Frag Yes

          Figure 2: Logical decision tree for the qualification of Fmoc-D-Lys(Me,Boc)-OH raw materials.

          References

          • Sigma-Aldrich. Fmoc-D-Lys(Boc)-OH Product Specification. Accessed October 2023.[2][3] Link

          • Zhang, K., et al. (2004). "Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry." Journal of Proteome Research. Link

          • ChemPep. Fmoc-Lys(Boc, Me)-OH Technical Data Sheet. Accessed October 2023.[2][3] Link

          • Boc Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

          • Ramesh, M., et al. (2011). "Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry." Rapid Communications in Mass Spectrometry. Link

          Sources

          Optical rotation benchmarks for Fmoc-D-Lys(Me,Boc)-OH

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Stereochemical Standard

          Fmoc-D-Lys(Me,Boc)-OH (CAS: 2044709-77-3) is a specialized building block critical for the synthesis of histone-related peptides and protease-resistant therapeutic analogs. Unlike standard amino acids, the introduction of the

          
          -methyl group creates a unique steric and electronic environment that subtly influences physicochemical properties.
          

          For researchers utilizing this derivative in Solid Phase Peptide Synthesis (SPPS), optical rotation (

          
          )  serves as the primary rapid-screening metric for enantiomeric identity and purity. This guide establishes the benchmark specific rotation values for Fmoc-D-Lys(Me,Boc)-OH, comparing it against its L-isomer and unmethylated analogs to provide a robust framework for quality assurance.
          
          Technical Specifications & Identity

          Before benchmarking, confirm the exact chemical identity. The methylation on the epsilon-nitrogen distinguishes this compound from standard lysine derivatives.

          PropertySpecification
          Chemical Name
          
          
          -Fmoc-
          
          
          -methyl-
          
          
          -Boc-D-lysine
          CAS Number 2044709-77-3
          Molecular Formula
          
          
          Molecular Weight 482.57 g/mol
          Key Application Synthesis of methylated histone peptides; D-peptide therapeutics
          Benchmarking Analysis

          The following data provides a comparative baseline. Since direct literature values for the D-methylated isomer are rare, we establish the Target Benchmark Range based on the well-characterized L-isomer (enantiomeric principle) and the unmethylated D-analog (structural similarity).

          Comparison 1: The "Mirror Image" Standard (Enantiomeric Identity)

          This comparison validates the stereochemistry. The D-isomer must exhibit a positive rotation of equal magnitude to the L-isomer's negative rotation.

          Product VariantConfigurationSpecific Rotation
          
          
          (
          
          
          , DMF)
          Status
          Fmoc-D-Lys(Me,Boc)-OH D-Isomer (Target)
          
          
          to
          
          
          (Inferred*)
          Benchmark
          Fmoc-Lys(Me,Boc)-OHL-Isomer
          
          
          to
          
          
          Reference
          Interpretation A negative value indicates contamination with the L-isomer or incorrect labeling.

          *Note: Range derived from Sigma-Aldrich/Novabiochem specifications for the L-isomer (CAS 951695-85-5).

          Comparison 2: The "Substituent Effect" (Structural Context)

          This comparison assesses the impact of the methyl group. The data shows that

          
          -methylation has a negligible effect on the optical rotation compared to the unmethylated analog, confirming that the chiral center at the 
          
          
          
          -carbon remains the dominant optical contributor.
          Product VariantStructureSpecific Rotation
          
          
          (
          
          
          , DMF)
          Deviation
          Fmoc-D-Lys(Me,Boc)-OH Methylated
          
          
          to
          
          
          --
          Fmoc-D-Lys(Boc)-OHUnmethylated
          
          
          
          
          Interpretation Significant deviation (
          
          
          ) from the unmethylated analog suggests impurity or degradation.
          Validated Measurement Protocol

          To ensure reproducibility against these benchmarks, follow this self-validating Standard Operating Procedure (SOP).

          Reagents & Equipment
          • Solvent: Dimethylformamide (DMF), HPLC Grade,

            
            .
            
          • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

          • Temperature:

            
            .
            
          Step-by-Step Workflow
          • Blanking: Fill the 100 mm polarimeter cell with pure DMF. Ensure no bubbles are present. Zero the instrument.

          • Sample Prep: Weigh exactly

            
             of Fmoc-D-Lys(Me,Boc)-OH.
            
          • Dissolution: Dissolve in a

            
             volumetric flask with DMF. Sonicate for 30 seconds to ensure complete homogeneity. (Concentration 
            
            
            
            ).
          • Measurement: Rinse the cell with approx.

            
             of sample solution. Fill the cell, cap it, and allow to thermalize for 2 minutes.
            
          • Calculation: Record the observed rotation

            
            . Calculate specific rotation:
            
            
            
            
            (Where
            
            
            is path length in dm, usually 1;
            
            
            is concentration in g/mL).
          Quality Control Visualization
          Workflow 1: QC Decision Matrix

          This logic flow ensures that only high-integrity reagents enter the synthesis pipeline.

          QC_Decision_Tree Start Sample Receipt: Fmoc-D-Lys(Me,Boc)-OH Visual Visual Inspection: White/Off-white Powder? Start->Visual Dissolve Solubility Test: 100mg in 10mL DMF Visual->Dissolve Clear Solution Clear? Dissolve->Clear Measure Measure Optical Rotation [α]D (c=1, DMF) Clear->Measure Yes Fail FAIL: Quarantine / Reject Clear->Fail No (Turbid) Compare Value within +8.5° to +13.0°? Measure->Compare HPLC Secondary Check: Chiral HPLC Compare->HPLC Marginal (+7° to +8.5°) Pass PASS: Release for Synthesis Compare->Pass Yes Compare->Fail No (< +7° or > +14°) HPLC->Pass >99% ee HPLC->Fail <99% ee

          Figure 1: Decision matrix for validating Fmoc-D-Lys(Me,Boc)-OH purity prior to synthesis.

          Workflow 2: Troubleshooting Deviations

          Common causes for optical rotation variance and their mechanistic origins.

          Troubleshooting Issue Deviation in [α]D Solvent Solvent Water Content Issue->Solvent Temp Temperature Drift Issue->Temp Wavelength Wavelength Error Issue->Wavelength Effect1 Hygroscopic DMF absorbs water (Lowers rotation magnitude) Solvent->Effect1 Effect2 >25°C reduces density and rotation Temp->Effect2 Effect3 Using Hg lamp (546nm) instead of Na (589nm) Wavelength->Effect3

          Figure 2: Root cause analysis for optical rotation deviations.[1]

          References
          • Sigma-Aldrich (Merck). Fmoc-Lys(Me,Boc)-OH Product Specification (CAS 951695-85-5). Retrieved from

          • Matrix Innovation. Fmoc-D-Lys(Boc)-OH Certificate of Analysis Data (CAS 92122-45-7). Retrieved from

          • EvitaChem. Fmoc-D-Lys(Me,Boc)-OH Product Information (CAS 2044709-77-3). Retrieved from

          • Chem-Impex International. Fmoc-Lys(Boc)-OH Optical Rotation Benchmarks. Retrieved from

          Sources

          Technical Comparison Guide: Chiral Purity Assessment of Fmoc-D-Lys(Me,Boc)-OH

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Strategic Context

          In the synthesis of therapeutic peptides, Fmoc-D-Lys(Me,Boc)-OH (

          
          -Fmoc-
          
          
          
          -Boc-
          
          
          -methyl-D-lysine) represents a critical, high-value building block. The introduction of
          
          
          -methylated amino acids is a potent strategy to improve metabolic stability and membrane permeability of peptide drugs. However, the
          
          
          -methylation significantly increases the risk of epimerization during coupling and introduces steric bulk that complicates standard purity assessments.

          This guide objectively compares the two primary methodologies for assessing the chiral purity of this specific derivative:

          • Direct Chiral HPLC (CSP-HPLC): The non-destructive, high-throughput "Gold Standard" for raw material QC.

          • Marfey’s Method (Indirect Derivatization): The destructive, high-sensitivity "Forensic" alternative used for absolute configuration assignment and trace impurity analysis (<0.1%).

          The Core Challenge

          Unlike standard Fmoc-Lys(Boc)-OH, the methyl group on the epsilon amine alters the solvation shell and interaction kinetics with chiral stationary phases (CSPs). Standard C18 methods cannot distinguish enantiomers, and polarimetry is insufficiently sensitive for pharmaceutical-grade requirements (>99.5% e.e.).

          Methodology Comparison: Direct CSP-HPLC vs. Marfey’s Method

          The following table summarizes the performance metrics of the two dominant workflows.

          Table 1: Comparative Performance Matrix
          FeatureMethod A: Direct Chiral HPLC Method B: Marfey’s Method
          Principle Direct interaction with Polysaccharide CSPDerivatization with chiral reagent (FDAA)
          
          
          RP-HPLC
          Sample Prep Minimal (Dissolve & Shoot)Complex (Fmoc removal
          
          
          Derivatization
          
          
          Quench)
          Destructive? No (Sample recoverable)Yes (Fmoc cleaved)
          Turnaround Time Fast (20–30 min)Slow (4–6 hours)
          Resolution (
          
          
          )
          Typically 2.0 – 5.0Typically > 5.0 (Diastereomers separate well)
          LOD (Enantiomer) ~0.1%< 0.05% (High UV absorptivity of FDAA)
          Primary Use Case Incoming Raw Material QC Trace Analysis / Configuration Proof

          Method A: Direct Chiral HPLC (Recommended for QC)

          Expertise & Causality: For Fmoc-protected amino acids, Polysaccharide-based CSPs (Cellulose or Amylose derivatives) are superior because the carbamate (Fmoc) and amide groups of the analyte interact strongly with the carbamate linkers of the stationary phase via hydrogen bonding and

          
          -
          
          
          
          stacking.

          We recommend Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC or Lux Cellulose-2) over coated phases. The "immobilized" nature allows the use of aggressive solvents like dichloromethane (DCM) or ethyl acetate, which are often necessary to solubilize bulky, hydrophobic residues like Fmoc-D-Lys(Me,Boc)-OH without stripping the column.

          Protocol 1: Direct Enantiomeric Separation
          • Column: Chiralpak IC-3 or Lux i-Cellulose-5 (

            
             mm, 3 
            
            
            
            m).
          • Mobile Phase (Normal Phase): n-Hexane / Isopropanol / TFA (80 : 20 : 0.1 v/v/v).

            • Note: TFA is mandatory to suppress the ionization of the carboxylic acid, sharpening the peak shape.

          • Flow Rate: 1.0 mL/min.[1]

          • Temperature: 25°C.

          • Detection: UV @ 254 nm (Fmoc absorption maximum).

          Self-Validating Step: Inject a "racemic spike" solution (mix of D- and L- standards). If

          
          , increase the Hexane ratio to 90:10. The elution order is typically L- before D- on Cellulose-based columns in NP mode, but must  be confirmed with a pure L-standard.
          

          Method B: Marfey’s Method (Validation & Trace Analysis)

          Expertise & Causality: When direct HPLC fails (e.g., due to peak overlap with process impurities) or when absolute configuration must be proven without a chiral column, Marfey’s method is the solution. It converts enantiomers into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) .

          Critical Constraint: FDAA reacts with primary and secondary amines. Therefore, the Fmoc group must be removed first to expose the

          
          -amine. The 
          
          
          
          -amine remains protected by Boc and Methyl, preventing side reactions at that site.
          Protocol 2: Indirect Derivatization Workflow
          • Deprotection: Dissolve 1 mg Fmoc-D-Lys(Me,Boc)-OH in 20% Piperidine/DMF (200

            
            L). React for 10 min. Evaporate to dryness (remove piperidine/dibenzofulvene).
            
          • Derivatization: Re-dissolve residue in 100

            
            L 1M NaHCO
            
            
            
            . Add 200
            
            
            L 1% FDAA in Acetone.
          • Incubation: Heat at 40°C for 1 hour. (FDAA reacts with the free

            
            -amine).
            
          • Quench: Add 20

            
            L 2M HCl to stop reaction and protonate the acid.
            
          • Analysis: Inject onto a standard C18 column (e.g., Kinetex C18).

            • Mobile Phase: Gradient A (0.1% TFA/Water) to B (0.1% TFA/ACN).

            • Detection: 340 nm (Specific to dinitrophenyl group—eliminates background noise).

          Self-Validating Step: The L-L diastereomer (L-FDAA + L-Lys derivative) is more hydrophobic and typically elutes after the L-D diastereomer on C18 columns due to stronger intramolecular H-bonding. Confirm this elution order with standards.

          Decision Logic & Workflow Visualization

          The following diagram illustrates the decision process for selecting the appropriate assessment method based on the stage of drug development.

          ChiralAssessment cluster_validation Validation Check Start Sample: Fmoc-D-Lys(Me,Boc)-OH Purpose Define Purpose Start->Purpose QC Routine QC / Incoming Goods Purpose->QC High Throughput Trace Trace Impurity / Absolute Config Purpose->Trace High Sensitivity MethodA Method A: Direct Chiral HPLC (Polysaccharide CSP) QC->MethodA MethodB Method B: Marfey's Method (Derivatization + C18) Trace->MethodB ResultA Pass: >99.5% ee Fail: Reject Batch MethodA->ResultA Validation Spike with L-enantiomer to confirm Rs > 1.5 MethodA->Validation ResultB Data: Diastereomeric Ratio Limit of Detection < 0.05% MethodB->ResultB

          Caption: Decision tree for selecting between Direct CSP-HPLC (Method A) and Marfey's Method (Method B) based on analytical requirements.

          References

          • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Application Notes. [Link]

          • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247. [Link]

          Sources

          Definitive Validation of Mono-Methylation in D-Lysine Peptides

          Author: BenchChem Technical Support Team. Date: February 2026

          A Comparative Technical Guide for Drug Development

          Content Type: Publish Comparison Guide Audience: Senior Researchers, Analytical Scientists, Peptide Chemists Focus: Distinguishing mono-methylation from di-/tri-methylation and isobaric interferences in D-stereoisomer peptides.

          Executive Summary: The Stereochemical Challenge

          In the development of protease-resistant therapeutic peptides, D-Lysine (D-Lys) is a critical building block. Methylation of D-Lys residues is often employed to fine-tune potency, membrane permeability, and metabolic stability. However, validating the specific mono-methylation status of these residues presents a unique analytical bottleneck:

          • Enzymatic Resistance: Standard "bottom-up" proteomics relies on Trypsin, which strictly cleaves at L-Lys/L-Arg. D-Lys renders the peptide resistant to digestion, forcing the use of intact analysis or non-specific acid hydrolysis.

          • Isobaric Ambiguity: Mono-methylated Lysine (Lys-Me1) is nearly isobaric with Glutamine (Gln) and can be easily confused with Di-methylated Lysine (Lys-Me2) if mass resolution is insufficient or fragmentation is incomplete.

          This guide compares three validation methodologies, ultimately recommending a Chemical Derivatization (Propionylation) Workflow as the superior method for unambiguous validation.

          The Analytical Challenge: Why Standard Methods Fail

          Before evaluating solutions, we must define the failure modes of standard validation techniques when applied to D-Lys peptides.

          Analytical HurdleDescriptionImpact on D-Lys Validation
          Proteolytic Resistance Trypsin/Lys-C are stereoselective for L-isomers.Failure: No cleavage occurs at D-Lys. Peptide remains intact, preventing site-specific mapping in long sequences.
          Isobaric Interference Lys-Me1 (+14.0156 Da) vs. Gln (Mass diff ~0.036 Da).Risk: On Q-TOF or low-res instruments, Gln and Lys-Me1 are indistinguishable.
          Methylation State Ambiguity Lys-Me1 vs. Lys-Me2 vs. Lys-Me3.Risk: Without clear neutral loss fragmentation, distinguishing a +14 Da shift (Me1) from a +28 Da shift (Me2) relies solely on intact mass accuracy, which is prone to error in complex matrices.

          Comparative Methodology Analysis

          We evaluated three primary methods for validating mono-methylation on D-Lys peptides.

          Method A: Direct High-Resolution MS/MS (HCD/ETD)

          The Traditional Approach Direct injection of the intact D-peptide into an Orbitrap or FT-ICR system.

          • Pros: Minimal sample prep; high throughput.

          • Cons: Requires ultra-high resolution (>60,000) to split the Lys-Me1/Gln doublet. Fragmentation (HCD) of D-peptides can be atypical, sometimes suppressing diagnostic ions.

          • Verdict: Reliable only with high-end instrumentation and simple matrices.

          Method B: NMR Spectroscopy ( H / C)

          The Structural Gold Standard Using chemical shifts to identify the methyl group environment.

          • Pros: Absolute structural certainty; non-destructive.

          • Cons: Low sensitivity (requires mg quantities); expensive; slow. Mono-methyl protons (

            
            2.5 ppm) can overlap with other aliphatic signals.
            
          • Verdict: Impractical for routine QC or low-abundance samples.

          Method C: Propionic Anhydride Derivatization (The Recommended Workflow)

          The Chemical Logic Solution This method exploits the chemical reactivity difference between secondary amines (mono-methyl) and tertiary amines (di-methyl).

          • Mechanism: Propionic anhydride reacts with primary (free Lys) and secondary (Lys-Me1) amines to add a propionyl group (+56 Da). It cannot react with tertiary (Lys-Me2) or quaternary (Lys-Me3) amines due to the lack of a nucleophilic proton.

          • The "Smoking Gun":

            • Lys-Me1: Shifts by +70 Da (+14 Me + 56 Prop).

            • Lys-Me2: Shifts by +28 Da (+28 Me + 0 Prop).

          • Verdict: Superior. Converts a subtle +14 Da difference into a massive +42 Da mass separation that is impossible to misinterpret, even on lower-resolution instruments.

          Deep Dive: The Propionylation Derivatization Workflow

          This workflow provides the highest confidence for D-Lys methylation status because it relies on binary chemical reactivity (Reaction vs. No Reaction) rather than subtle mass measurements.

          The Logic of Differential Derivatization

          DerivatizationLogic Start D-Lys Peptide Sample Reagent Add Propionic Anhydride Start->Reagent FreeLys Free D-Lys (Primary Amine) Reagent->FreeLys MonoLys Mono-Me D-Lys (Secondary Amine) Reagent->MonoLys DiLys Di-Me D-Lys (Tertiary Amine) Reagent->DiLys React1 Reacts: Propionylation (+56 Da) FreeLys->React1 React2 Reacts: Propionylation (+56 Da) MonoLys->React2 NoReact No Reaction (Steric/Chem Block) DiLys->NoReact Result1 Final Mass Shift: +56 Da React1->Result1 Result2 Final Mass Shift: +70 Da (14 Me + 56 Prop) React2->Result2 Result3 Final Mass Shift: +28 Da (28 Me + 0 Prop) NoReact->Result3

          Caption: Chemical logic flow distinguishing Lysine methylation states via Propionylation. Note the distinct mass shift for Mono-Me D-Lys.

          Experimental Protocol

          Objective: Validate Mono-Methylation on D-Lys Peptide via LC-MS.

          Reagents:

          • Propionic Anhydride (freshly prepared).[1]

          • Ammonium Bicarbonate (NH

            
            HCO
            
            
            
            ), 100 mM, pH 8.0.[1]
          • Ammonium Hydroxide (NH

            
            OH).
            
          • Acetonitrile / Formic Acid (LC-MS grade).

          Step-by-Step Procedure:

          • Solubilization: Dissolve 5

            
            g of D-Lys peptide in 10 
            
            
            
            L of 100 mM NH
            
            
            HCO
            
            
            .
          • pH Adjustment: Verify pH is ~8.0. The reaction requires a deprotonated amine nucleophile.

          • Derivatization (Round 1):

            • Prepare a 1:3 (v/v) mixture of Propionic Anhydride in dry Acetonitrile.

            • Add 2

              
              L of reagent to the sample.
              
            • Critical: Immediately add small volumes of NH

              
              OH to maintain pH ~8.0 (the reaction produces propionic acid, dropping pH).
              
            • Incubate at 37°C for 15 minutes.

          • Derivatization (Round 2): Repeat Step 3 to ensure 100% completion. Incomplete reaction can mimic di-methylation.

          • Quenching: Add 0.1% Formic Acid to lower pH < 4.0 and stop the reaction.

          • Analysis: Inject 100 ng onto a C18 column coupled to ESI-MS.

          Data Interpretation & Validation Criteria

          Use the table below to interpret the mass shifts observed in your deconvoluted spectra.

          Target ResidueInitial MassReaction with Propionic Anhydride?Added Mass (Tag)Total Mass Shift (vs Unmodified)Specificity
          Free D-Lys MYes+56.0262 Da+56.026 Da Baseline Control
          Mono-Me D-Lys M + 14.016Yes+56.0262 Da+70.042 Da Target Signal
          Di-Me D-Lys M + 28.031NO 0 Da+28.031 Da Negative Control
          Tri-Me D-Lys M + 42.047NO 0 Da+42.047 Da Negative Control
          Glutamine (Gln) M + 0.036No (Side chain)0 Da+0.036 Da Isobaric Check

          Validation Rule: If your D-Lys peptide exhibits a mass shift of exactly +70.042 Da relative to the theoretical unmodified mass (and +14.016 Da relative to the fully propionylated unmodified control), it is definitively Mono-Methylated .

          If the shift is only +28 Da , it is Di-Methylated.

          References

          • Garcia, B. A., et al. (2007). "Chemical derivatization of histones for facilitated analysis by mass spectrometry." Nature Protocols. Link

          • Sidoli, S., et al. (2016). "Middle-down hybrid chromatography/tandem mass spectrometry workflow for characterization of combinatorial post-translational modifications in histones." Proteomics. Link

          • Zhang, K., et al. (2004).[2] "Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry." Proteomics. Link

          • Hu, Q., et al. (2016). "Comprehensive analysis of D-amino acid-containing peptides in biological systems." Journal of Chromatography A. Link

          Sources

          Safety Operating Guide

          Personal protective equipment for handling Fmoc-D-Lys(Me,Boc)-OH

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Hazard Assessment

          Do not be complacent based on the "Non-Hazardous" GHS classification often found on the raw solid's SDS. [1]

          While Fmoc-D-Lys(Me,Boc)-OH (CAS: 951695-85-5 or similar derivatives) is frequently labeled as a low-hazard substance (H315/H319/H335 Irritant), the operational context introduces significant risks that standard safety data sheets omit.[1]

          The "Senior Scientist" Reality Check:
          • The Solvent Vector: This reagent is almost exclusively used with DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1] These solvents are potent transdermal carriers.[1] If the amino acid is dissolved in DMF, the solvent will carry the Fmoc-derivative through standard nitrile gloves and into your bloodstream in under 60 seconds .[1]

          • Sensitization Risk: Fmoc-protected amino acids can act as haptens.[1] Repeated inhalation of fine dust during weighing, or skin contact with solutions, can lead to severe sensitization and anaphylaxis over time.

          • Static Charge: Protected amino acids are often fine, electrostatic powders.[1] They "jump" during weighing, creating an invisible inhalation hazard zone around the balance.[1]

          Personal Protective Equipment (PPE) Matrix

          The following PPE standards are non-negotiable for manual phase peptide synthesis (SPPS) or automated synthesizer setup involving this reagent.

          PPE Specification Table
          Protection ZoneEquipment StandardOperational Logic (The "Why")
          Hand (Solid State) Single Nitrile (Min 0.11 mm / 4.5 mil)Sufficient for dry powder.[1] Protects against skin irritation and moisture contamination of the reagent.[1]
          Hand (Solvated) Double Nitrile OR Laminate (Silver Shield) CRITICAL: Standard nitrile degrades in DMF in <1 min.[1] Double gloving provides a "sacrificial" outer layer.[1] Laminate gloves are required for spill cleanup.[1]
          Respiratory N95 / P100 Mask (if outside hood)Fmoc-D-Lys(Me,Boc)-OH is a fine dust.[1] If weighing outside a filtered enclosure, respiratory protection is mandatory to prevent sensitization.
          Eye / Face Chemical Splash Goggles Safety glasses are insufficient for SPPS.[1] Solvated reagents can splash; DMF causes severe eye damage.[1]
          Body Tyvek Lab Coat (Closed Cuff)Cotton coats absorb solvents and hold them against the skin.[1] Tyvek repels dust and incidental splashes.[1]

          Decision Logic: PPE Selection Workflow

          This diagram illustrates the dynamic PPE requirements based on the physical state of the reagent.

          PPE_Workflow Start Task: Handle Fmoc-D-Lys(Me,Boc)-OH State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form (Weighing/Aliquot) State_Check->Solid Dry Powder Liquid Solvated Form (In DMF/NMP) State_Check->Liquid Dissolved PPE_Solid Protocol A: - Single Nitrile Gloves - Safety Glasses - Fume Hood/Enclosure Solid->PPE_Solid PPE_Liquid Protocol B: - DOUBLE Nitrile Gloves - Chemical Goggles - Fume Hood MANDATORY Liquid->PPE_Liquid Warning CRITICAL ALERT: Change outer gloves immediately upon splash PPE_Liquid->Warning

          Figure 1: Dynamic PPE selection based on reagent physical state.[1] Note the escalation to "Protocol B" when solvents are introduced.

          Operational Protocols

          Phase 1: Weighing (The "Dust" Hazard)

          Objective: Transfer solid without generating airborne particulates or static discharge.[1]

          • Engineering Control: Perform all weighing inside a chemical fume hood or a powder weighing station.

          • Static Management: Fmoc-D-Lys(Me,Boc)-OH is prone to static.[1] Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder. This prevents the powder from "jumping" and becoming airborne.[1]

          • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper, as the crease can trap the fine powder, leading to inaccurate yields and potential exposure during disposal.

          Phase 2: Solubilization (The "Permeation" Hazard)

          Objective: Dissolve in DMF/NMP without transdermal exposure.[1]

          • Glove Protocol: Don a second pair of nitrile gloves (colored differently if possible, e.g., blue over white) to act as a breakthrough indicator.

          • Vessel Selection: Use a glass scintillation vial or polypropylene tube with a chemically resistant screw cap (phenolic or PTFE-lined).[1] Avoid snap-cap tubes, which can pop open due to solvent vapor pressure.[1]

          • Technique: Add the solvent (DMF) to the powder, not the reverse.[1] Vortex in short bursts.

          • Breach Procedure: If any liquid touches your outer glove, assume immediate breakthrough.[1] Stop. Remove the outer glove.[1][2] Wash hands. Don a fresh outer glove.[1]

          Disposal & Waste Management

          Proper disposal is critical to prevent downstream exposure to facilities staff.[1]

          Waste_Disposal Waste_Source Waste Generation Type_Check Material Type? Waste_Source->Type_Check Solid_Waste Solid Waste (Vials, Spatulas, Weigh Boats) Type_Check->Solid_Waste Liquid_Waste Liquid Waste (DMF Solutions, Wash) Type_Check->Liquid_Waste Bin_Solid Solid Hazardous Waste Bin (Label: Fmoc-Amino Acid/Solid) Solid_Waste->Bin_Solid Bin_Liquid Halogenated/Organic Solvent Carboy (Label: DMF, Peptides) Liquid_Waste->Bin_Liquid Segregation Do NOT mix with Oxidizers or Strong Acids Bin_Liquid->Segregation

          Figure 2: Waste stream segregation for solid and solvated peptide synthesis byproducts.[1]

          Disposal Specifications
          • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into Solid Hazardous Waste . Do not throw in regular trash; the Fmoc moiety is a stable organic structure that should not enter municipal landfills.

          • Liquid Waste: Collect in "Organic Solvent" carboys. Ensure the waste tag explicitly lists DMF and Fmoc-amino acids .[1]

          • Decontamination: For minor bench spills, wipe with a paper towel soaked in ethanol, then wash the surface with soap and water. Dispose of the towel as solid hazardous waste.

          Emergency Response

          • Inhalation: Move to fresh air immediately. The dust is an upper respiratory irritant.[1] If wheezing occurs, seek medical attention (sensitization sign).[1]

          • Skin Contact (Solid): Wash with soap and water for 15 minutes.[1]

          • Skin Contact (Solution): IMMEDIATE ACTION REQUIRED.

            • Remove contaminated clothing/gloves.[1][2]

            • Wash with copious amounts of water.[1][3]

            • Do not use ethanol to wash skin; it increases the permeability of the skin to the Fmoc-derivative.[1]

          • Eye Contact: Flush for 15 minutes using an eyewash station.[1] Consult an ophthalmologist.

          References

          • AnaSpec. (2021). Safety Data Sheet: Fmoc-Lys(Boc)-OH. Retrieved from [1][4]

          • Sigma-Aldrich. (2024).[1] Product Specification: Fmoc-Lys(Me,Boc)-OH Novabiochem.[1] Retrieved from [1]

          • McKnelly, K. J., et al. (2020).[1] Anaphylaxis Induced by Peptide Coupling Agents: Lessons from a Case Study. ACS Chemical Health & Safety.[1] Retrieved from [1]

          • Ansell. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data (DMF/Nitrile). Retrieved from [1]

          • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference. Retrieved from

          Sources

          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.